MMV666810
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H21F3N4O2 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H21F3N4O2/c24-23(25,26)17-7-5-15(6-8-17)20-21(27)28-13-19(29-20)14-1-3-16(4-2-14)22(32)30-11-9-18(31)10-12-30/h1-8,13,18,31H,9-12H2,(H2,27,28) |
InChI Key |
FKDIWALLMXDOBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C4=CC=C(C=C4)C(F)(F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Atypical Action of a Novel Antimalarial: A Deep Dive into the Mechanism of MMV666810
A Technical Guide for Researchers in Drug Development
Abstract
MMV666810, a novel 2-aminopyrazine compound, has emerged as a promising transmission-blocking antimalarial candidate. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its targeted inhibition of key protein kinases in the late stages of Plasmodium falciparum gametocytogenesis. Through a comprehensive review of chemogenomic, transcriptomic, and parasitological studies, this document elucidates the molecular pathways disrupted by this compound, offering critical insights for researchers and drug development professionals. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and development of this and similar compounds.
Introduction
The global effort to eradicate malaria is increasingly focused on strategies that interrupt the transmission of the parasite from humans to mosquitoes. A key element of this strategy is the development of drugs that are effective against the sexual stages of Plasmodium falciparum, the gametocytes. This compound has been identified as a potent gametocytocidal agent with a distinct stage-specific activity, primarily targeting late-stage (IV and V) gametocytes. This guide synthesizes the current understanding of how this compound exerts its parasiticidal effects.
Core Mechanism of Action: Kinase Inhibition
Chemogenomic profiling has been instrumental in identifying the primary molecular targets of this compound. These studies reveal a distinct transcriptional fingerprint associated with the compound's activity, strongly implicating the inhibition of specific protein kinases as its core mechanism of action.
Targeted Kinase Families
Treatment of late-stage gametocytes with this compound leads to significant transcriptional changes in gene sets associated with:
-
Calcium-Dependent Protein Kinases (CDPKs): Specifically, CDPK1 and CDPK5 have been identified as key targets.
-
Serine/Threonine Protein Kinases (FIKK): This family of kinases, unique to Plasmodium, is also significantly affected by the compound.
Inhibition of these kinases disrupts critical signaling pathways essential for the maturation and viability of late-stage gametocytes, ultimately preventing their transmission to the mosquito vector.
Quantitative Efficacy Data
The gametocytocidal activity of this compound has been quantified across different stages of P. falciparum development. The following table summarizes the available data on its inhibitory concentrations.
| Parameter | Parasite Stage | P. falciparum Strain(s) | Value | Reference |
| IC50 | Asexual Blood Stages | Not Specified | Potent (Specific value not available in searched documents) | [1] |
| IC90 | Early-Stage Gametocytes (I/II) | NF54 | Not Specified (Used for transcriptomic analysis) | [1][2] |
| IC90 | Late-Stage Gametocytes (IV/V) | NF54 | Not Specified (Used for transcriptomic analysis) | [1][2] |
Note: Specific IC50/IC90 values for this compound were not explicitly found in the provided search results. The referenced studies used concentrations based on previously determined IC90 values to conduct their experiments.
Signaling Pathway Disruption
The inhibition of CDPK1, CDPK5, and FIKK kinases by this compound disrupts downstream signaling cascades vital for gametocyte development.
References
Unveiling the Target of MMV666810: A Technical Guide to Identification and Validation Studies
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation studies for the antimalarial compound MMV666810. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways and workflows, this document serves as a critical resource for researchers engaged in antimalarial drug discovery and development.
Executive Summary
Quantitative Data Summary
The biological activity of this compound has been characterized against various stages of the malaria parasite, demonstrating potent inhibitory effects. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Condition | Reference |
| IC50 (Asexual Parasites) | 5.94 nM | P. falciparum asexual blood stage | [1] |
| IC50 (Early-Stage Gametocytes) | 603 ± 88 nM | P. falciparum early-stage gametocytes | [1] |
| IC50 (Late-Stage Gametocytes) | 179 ± 8 nM | P. falciparum late-stage gametocytes | [1] |
Target Identification and Validation
The identification of PI4K as the target of this compound was inferred from studies on its close analog, MMV390048, and corroborated by chemogenomic profiling of this compound itself.
Evidence from the Analog MMV390048
The parent compound, MMV390048, underwent extensive target identification studies that pinpointed Plasmodium PI4K as its molecular target. These studies utilized a combination of genomic and chemoproteomic approaches. The conservation of the 2-aminopyrazine scaffold between MMV390048 and this compound strongly suggests a shared mechanism of action.
Chemogenomic Profiling of this compound
A key study by Niemand et al. (2021) employed chemogenomic profiling to associate the stage-specific gametocytocidal activity of this compound with a specific mechanism of action. While the study focused on the broader "chemogenomic fingerprints," the unique activity profile of this compound aligns with the inhibition of a critical kinase involved in parasite development, consistent with PI4K inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the target identification and validation of PI4K inhibitors like this compound.
In Vitro Antimalarial Activity Assays
-
Asexual Blood Stage Activity:
-
P. falciparum parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II.
-
Synchronized ring-stage parasites are seeded in 96-well plates and exposed to serial dilutions of this compound.
-
After 72 hours of incubation, parasite growth is quantified using a SYBR Green I-based fluorescence assay.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
-
Gametocyte Activity Assay:
-
P. falciparum gametocyte cultures are established and maintained for approximately 14 days to allow for maturation.
-
Early-stage (Stage II-III) and late-stage (Stage IV-V) gametocytes are treated with serial dilutions of this compound.
-
After 48-72 hours, gametocyte viability is assessed using a parasite lactate dehydrogenase (pLDH) assay or by microscopic examination.
-
IC50 values are determined from the dose-response curves.
-
Kinase Profiling (for Target Specificity)
-
Method: A panel of human and/or parasite kinases is used to assess the selectivity of the compound.
-
Protocol:
-
The compound of interest (e.g., this compound) is incubated with a purified kinase, a suitable substrate, and ATP.
-
The kinase activity is measured, often through the quantification of phosphorylated substrate using methods like radiometric assays (33P-ATP) or fluorescence-based assays.
-
The percentage of inhibition at a given compound concentration is calculated relative to a control without the inhibitor.
-
For hits, IC50 values are determined from dose-response curves.
-
Chemoproteomics for Target Identification
-
Principle: This method identifies protein targets by capturing them from cell lysates using an immobilized version of the compound.
-
Workflow:
-
A chemical probe version of the compound with a linker for immobilization is synthesized.
-
The probe is coupled to a solid support (e.g., beads).
-
The beads are incubated with parasite lysate to allow for the binding of target proteins.
-
Non-specifically bound proteins are washed away.
-
Bound proteins are eluted and identified by mass spectrometry.
-
Competitive elution with the free compound is used to confirm specific binding.
-
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway involving PI4K and the experimental workflow for target identification.
References
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The inexorable decline in vascular function with age is a principal contributor to a spectrum of age-related diseases, including cardiovascular disease, neurodegenerative disorders, and metabolic syndrome. A growing body of evidence implicates the progressive depletion of nicotinamide adenine dinucleotide (NAD+) within the vascular endothelium as a central and reversible driver of this dysfunction. This technical guide provides an in-depth examination of the molecular mechanisms underpinning endothelial NAD+ deficiency in the context of vascular aging. It details the intricate signaling pathways involving key NAD+-consuming enzymes such as sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38. Furthermore, this guide offers a comprehensive summary of quantitative data from preclinical and clinical studies investigating the therapeutic potential of NAD+ precursor supplementation. Detailed experimental protocols for key assays in this field of research are also provided to facilitate reproducible and robust scientific inquiry.
The Core Problem: Endothelial NAD+ Decline in Vascular Aging
The vascular endothelium, a monolayer of cells lining the interior surface of blood vessels, is a critical regulator of vascular homeostasis.[1] With advancing age, endothelial cells undergo a functional decline characterized by impaired vasodilation, increased inflammation, and a pro-thrombotic state, collectively termed endothelial dysfunction.[1] A key molecular hallmark of this process is a significant reduction in the intracellular concentration of NAD+, a fundamental coenzyme in cellular redox reactions and a critical substrate for several essential signaling enzymes.[1][2] This age-related NAD+ deficiency disrupts the delicate balance of signaling pathways that govern vascular health, leading to the pathological manifestations of vascular aging.
Key Signaling Pathways in Endothelial NAD+ Metabolism
The age-associated decline in endothelial NAD+ is a multifactorial process involving both decreased synthesis and increased consumption. Three primary classes of enzymes play a pivotal role in this dynamic interplay: Sirtuins, PARPs, and CD38.
Sirtuin 1 (SIRT1): A Master Regulator of Vascular Health
SIRT1, a NAD+-dependent protein deacetylase, is a crucial protector of the endothelium.[3] It promotes vasodilation by deacetylating and activating endothelial nitric oxide synthase (eNOS).[3] SIRT1 also mitigates oxidative stress and inflammation. The decline in NAD+ levels with age leads to reduced SIRT1 activity, thereby contributing to endothelial dysfunction.
Poly(ADP-ribose) Polymerase-1 (PARP-1): A Response to DNA Damage
PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. Upon sensing DNA damage, which accumulates with age, PARP-1 becomes activated and consumes significant amounts of NAD+ to synthesize poly(ADP-ribose) chains.[1] This hyperactivation of PARP-1 in aging endothelial cells can severely deplete the nuclear NAD+ pool, thereby limiting the availability of NAD+ for other crucial enzymes like SIRT1.[1]
CD38: A Major NAD+-Consuming Ectoenzyme
CD38 is a transmembrane glycoprotein with NADase activity that is increasingly recognized as a major consumer of NAD+ in aging tissues.[2] The expression and activity of CD38 increase with age in various cell types, including endothelial cells.[2] This upregulation of CD38 contributes significantly to the age-related decline in systemic and intracellular NAD+ levels.
Quantitative Data from Preclinical and Clinical Studies
Supplementation with NAD+ precursors, such as nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), has emerged as a promising strategy to counteract the age-related decline in NAD+ and improve vascular function. The following tables summarize key quantitative findings from seminal studies in this area.
Table 1: Effects of NMN Supplementation on Vascular Function in Aged Mice
| Parameter | Young Control | Old Control | Old + NMN | Reference |
| Endothelium-Dependent Dilation (%) | 84 ± 2 | 60 ± 5 | 86 ± 2 | [4] |
| Nitric Oxide-Mediated Dilation (%) | 66 ± 6 | 37 ± 4 | 61 ± 5 | [4] |
| Aortic Pulse Wave Velocity (cm/s) | 352 ± 15 | 464 ± 31 | 359 ± 14 | [4] |
| Aortic Superoxide Production (AU) | 1.0 ± 0.1 | 1.8 ± 0.2 | 0.9 ± 0.1 | [4] |
| Aortic NAD+ Levels (fold change) | - | - | 3-fold increase | [4] |
Table 2: Effects of NR Supplementation on Cardiovascular Health in Older Adults
| Parameter | Placebo Group (Pre) | Placebo Group (Post) | NR Group (Pre) | NR Group (Post) | Reference |
| Whole Blood NAD+ (µM) | 22 ± 1 | 25 ± 3 | 20 ± 2 | 42 ± 6 | [5] |
| Systolic Blood Pressure (mmHg) | No significant change | No significant change | Decrease observed | Decrease observed | [5] |
| Vascular Endothelial Function | No significant change | No significant change | Improved (p=0.044) | Improved (p=0.044) | [5] |
Table 3: Effects of NMN Supplementation on Vascular Function in Hypertensive Patients
| Parameter | Lifestyle Modification (LM) Group | NMN Group | Reference |
| Systolic Blood Pressure Change (mmHg) | - | -6.11 | [6] |
| Diastolic Blood Pressure Change (mmHg) | - | -3.56 | [6] |
| Flow-Mediated Dilation (FMD) Change (%) | - | +0.6 | [6] |
| Brachial-Ankle Pulse Wave Velocity (baPWV) Change (cm/s) | - | -116.66 | [6] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in advancing our understanding of endothelial NAD+ metabolism. This section provides detailed methodologies for key experiments frequently employed in this research area.
Measurement of NAD+ Levels by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a widely used method for the accurate quantification of NAD+ in biological samples.[7][8][9][10]
Workflow Diagram:
Methodology:
-
Sample Preparation: Homogenize tissues or lyse cells in ice-cold perchloric acid (e.g., 0.6 M) to extract NAD+ and precipitate proteins.
-
Neutralization: Neutralize the acidic extract with a solution of potassium carbonate (e.g., 3 M).
-
Centrifugation: Centrifuge the neutralized samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and potassium perchlorate.
-
Supernatant Collection: Carefully collect the supernatant containing the NAD+.
-
HPLC Analysis: Inject the supernatant onto a reverse-phase C18 HPLC column.
-
Elution: Use a mobile phase gradient, for example, starting with a high aqueous buffer concentration and transitioning to a higher organic solvent (e.g., methanol) concentration to elute NAD+.
-
Detection: Monitor the eluate using a UV detector at a wavelength of 260 nm.
-
Quantification: Determine the concentration of NAD+ in the samples by comparing the peak area to a standard curve generated with known concentrations of NAD+.
Assessment of Endothelium-Dependent Vasodilation
This ex vivo protocol uses wire myography to assess the function of the endothelium in isolated arterial segments.[11][12][13][14]
Methodology:
-
Aortic Ring Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Clean the aorta of adhering fat and connective tissue in ice-cold Krebs-Henseleit buffer. Cut the aorta into rings of approximately 2 mm in length.
-
Mounting: Mount the aortic rings in a wire myograph chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration and Pre-constriction: Allow the rings to equilibrate under a resting tension (e.g., 5 mN) for at least 60 minutes. Subsequently, pre-constrict the aortic rings with a vasoconstrictor such as phenylephrine to achieve a stable submaximal contraction.
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, generate a cumulative concentration-response curve to an endothelium-dependent vasodilator, typically acetylcholine. Add increasing concentrations of acetylcholine to the bath and record the relaxation response.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-constriction induced by phenylephrine.
SIRT1 Deacetylase Activity Assay
This fluorometric assay measures the deacetylase activity of SIRT1 in cell or tissue lysates.[3][15][16][17][18]
Methodology:
-
Lysate Preparation: Prepare cell or tissue lysates in a buffer that preserves enzyme activity.
-
Reaction Setup: In a microplate, combine the lysate, a fluorogenic acetylated peptide substrate, and NAD+.
-
Incubation: Incubate the reaction mixture at 37°C to allow for the deacetylation of the substrate by SIRT1.
-
Development: Add a developing solution that contains an enzyme that specifically cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence signal is directly proportional to the SIRT1 deacetylase activity in the sample.
PARP-1 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of PARP-1 by measuring the incorporation of ADP-ribose onto histone proteins.[19][20][21]
Methodology:
-
Plate Coating: Coat a microplate with histone proteins.
-
Reaction Mixture: In the wells of the histone-coated plate, add cell or tissue lysate, biotinylated NAD+, and activated DNA (to stimulate PARP-1 activity).
-
Incubation: Incubate the plate to allow PARP-1 to poly(ADP-ribosyl)ate the histones using the biotinylated NAD+.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated poly(ADP-ribose) chains.
-
Substrate Addition: Add a colorimetric or fluorometric HRP substrate.
-
Signal Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the PARP-1 activity.
CD38 NADase Activity Assay
This fluorometric assay measures the NAD+ glycohydrolase activity of CD38.[22][23][24][25]
Methodology:
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction Setup: In a microplate, combine the lysate with a fluorogenic NAD+ analog, such as nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD).
-
Incubation: Incubate the reaction mixture at 37°C. CD38 will hydrolyze ε-NAD to the fluorescent product etheno-ADP-ribose.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of fluorescence increase is proportional to the CD38 NADase activity in the sample.
Conclusion and Future Directions
The evidence strongly supports a causal role for endothelial NAD+ deficiency in the pathogenesis of age-related vascular dysfunction. The intricate interplay between NAD+ availability and the activity of key enzymes like SIRT1, PARP-1, and CD38 provides a compelling molecular framework for understanding this decline. Preclinical and emerging clinical data highlight the therapeutic potential of NAD+ precursor supplementation as a strategy to restore vascular health in aging.
Future research should focus on larger, long-term clinical trials to definitively establish the efficacy and safety of NAD+ boosting strategies in diverse human populations. Further investigation into the tissue-specific regulation of NAD+ metabolism and the development of targeted delivery systems for NAD+ precursors will be crucial for optimizing therapeutic outcomes. A deeper understanding of the complex signaling networks governed by NAD+ will undoubtedly pave the way for novel interventions to promote healthy vascular aging and extend human healthspan.
References
- 1. Role of endothelial NAD+ deficiency in age-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age-related NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Nicotinamide mononucleotide supplementation reverses vascular dysfunction and oxidative stress with aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. renuebyscience.com.au [renuebyscience.com.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 12. Assessment of endothelial-dependent vasodilation [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Endothelium-dependent Vasorelaxation in the Mouse Thoracic Aorta using Tensometric Small Volume Chamber Myography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Methods to Investigate the Role of SIRT1 in Endothelial Senescence | Springer Nature Experiments [experiments.springernature.com]
- 17. SIRT1 controls endothelial angiogenic functions during vascular growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. ahajournals.org [ahajournals.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. abcam.com [abcam.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Frontiers | Characterizing CD38 Expression and Enzymatic Activity in the Brain of Spontaneously Hypertensive Stroke-Prone Rats [frontiersin.org]
In-depth Technical Guide: aMV666810 (Compound 15)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding the selective PPARγ modulator aMV666810, also identified as compound 15 in the primary literature. Specific quantitative solubility and stability data, along with detailed experimental protocols, are proprietary and could not be accessed from the available scientific literature.
Introduction
aMV666810 (compound 15) is a novel, potent, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator derived from (-)-Cercosporamide. Developed as a potential therapeutic agent for type 2 diabetes, it aims to improve plasma glucose levels while mitigating the adverse effects associated with full PPARγ agonists. The potassium salt of compound 15 has been highlighted for its favorable pharmacological properties.
Physicochemical Properties
Solubility
Quantitative solubility data for aMV666810 (compound 15) is not publicly available in the reviewed literature. However, the primary research article by Furukawa et al. (2012) describes the potassium salt of compound 15 as having "high solubility".[1][2][3] The abstract of this publication specifies that the solubility was determined in the "second fluid for dissolution test (JP2) at pH 6.8", which is a standard buffer used in pharmaceutical testing.
Table 1: Qualitative Solubility of aMV666810 (Potassium Salt)
| Compound | Solvent System | Solubility Description |
| aMV666810 (Compound 15) Potassium Salt | Second Fluid for Dissolution Test (JP2), pH 6.8 | High |
Stability
No specific stability data for aMV666810 (compound 15) was found in the publicly accessible literature. Stability testing is a critical component of drug development, typically involving long-term and accelerated studies under various environmental conditions to establish a re-test period or shelf life.
Experimental Protocols
Detailed experimental protocols for the solubility and stability testing of aMV666810 are not available in the public domain. The following sections describe general methodologies that are likely to have been employed.
Solubility Determination (General Protocol)
The solubility of a pharmaceutical compound in a specific medium is typically determined using a shake-flask method or a potentiometric titration method. Given the reference to "JP2 at pH 6.8", a standardized dissolution test was likely performed.
General Workflow for Solubility Testing:
Caption: Generalized workflow for equilibrium solubility determination.
Stability Testing (General Protocol)
Stability studies for a novel drug candidate like aMV666810 would typically follow ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.
General Workflow for Stability Study:
References
In Vitro Efficacy and Mechanistic Insights of the Antimalarial Candidate MMV666810: A Technical Overview
For Immediate Release
[City, State] – Preliminary in vitro studies of the novel 2-aminopyrazine compound, MMV666810, have demonstrated potent activity against multiple life-cycle stages of the malaria parasite, Plasmodium falciparum. This technical guide provides a comprehensive summary of the available quantitative data, detailed experimental protocols for key assays, and a proposed mechanism of action based on current research, targeting researchers, scientists, and drug development professionals.
Quantitative In Vitro Activity of this compound
This compound has been evaluated for its inhibitory effects against asexual and sexual stages of P. falciparum. The compound exhibits potent activity against asexual blood stage parasites and displays a notable selectivity for late-stage gametocytes, which are responsible for transmission to mosquitoes. A summary of the 50% inhibitory concentrations (IC50) is presented below.
| Parasite Stage | IC50 (nM) | Reference Strain(s) |
| Asexual Blood Stages | 5.94 | Not Specified |
| Early-Stage Gametocytes (I-III) | 603 ± 88 | Not Specified |
| Late-Stage Gametocytes (IV-V) | 179 ± 8 | Not Specified |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the antiplasmodial activity of this compound.
Gametocyte Viability Assay (Luciferase Reporter Assay)
This assay is employed to determine the viability of P. falciparum gametocytes following compound exposure, utilizing a transgenic parasite line expressing luciferase.
Materials:
-
P. falciparum NF54Pfs16 transgenic line (expressing luciferase under a gametocyte-specific promoter)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, and Albumax II or human serum)
-
96-well or 384-well white microplates
-
This compound and control compounds (e.g., puromycin)
-
Luciferase assay reagent (e.g., Steadylite Plus)
-
Luminometer
Procedure:
-
Gametocyte Culture: Initiate and maintain gametocyte cultures from the NF54Pfs16 line.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Assay Setup:
-
Incubation: Incubate the plates for 48-72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[1]
-
Lysis and Luminescence Measurement:
-
Aspirate a portion of the medium from each well and add the luciferase assay reagent to lyse the cells and provide the substrate.[1]
-
Incubate at room temperature for a specified time (e.g., 1 hour) to allow the luminescent signal to stabilize.[1]
-
Measure luminescence using a microplate luminometer.[1]
-
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Asexual Blood Stage Growth Inhibition Assay ([3H]-Hypoxanthine Incorporation Assay)
This "gold standard" assay measures the proliferation of asexual P. falciparum by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., K1 or NF54 strains)[2]
-
Complete culture medium (hypoxanthine-free for the assay)
-
96-well microplates pre-dosed with test compounds
-
[3H]-hypoxanthine
-
Cell harvester and filter mats
-
Scintillation fluid and counter
Procedure:
-
Parasite Culture and Synchronization: Maintain and synchronize asexual parasite cultures to the ring stage.
-
Assay Setup:
-
Add synchronized ring-stage parasites (e.g., 0.5% parasitemia and 2% hematocrit) in hypoxanthine-free medium to the pre-dosed 96-well plates.[3]
-
-
Initial Incubation: Incubate the plates for 24 hours under standard culture conditions.[4]
-
Radiolabeling: Add [3H]-hypoxanthine (e.g., 0.1 µCi/well) to each well.[2]
-
Second Incubation: Continue incubation for an additional 24-48 hours.[2][3]
-
Harvesting and Measurement:
-
Freeze the plates to lyse the cells.[2]
-
Thaw the plates and harvest the contents onto filter mats using a cell harvester.
-
Wash the filter mats to remove unincorporated radiolabel.
-
Add scintillation fluid to the dried filter mats and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC50 values by comparing the counts per minute in compound-treated wells to control wells.
Proposed Mechanism of Action and Signaling Pathway
Chemogenomic profiling of this compound-treated parasites has provided insights into its potential mechanism of action. The compound's activity is associated with the disruption of biological processes critical for late-stage gametocyte development. Specifically, the transcriptional profile of treated parasites points towards the inhibition of certain protein kinases.
The proposed mechanism involves the inhibition of Ca2+-dependent protein kinases (CDPK1 and CDPK5) and serine/threonine protein kinases of the FIKK family. These kinases are believed to be essential for the maturation and viability of late-stage gametocytes. By inhibiting these key enzymes, this compound disrupts the signaling pathways that regulate gametocyte development, leading to their demise and thereby blocking the transmission of the parasite.
Caption: Proposed mechanism of this compound action.
Experimental Workflow Visualization
The general workflow for the in vitro screening of antimalarial compounds like this compound follows a standardized process from parasite culture to data analysis.
Caption: General workflow for in vitro antimalarial drug screening.
References
- 1. Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of MMV666810: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMV666810, a novel 2-aminopyrazine compound, has emerged as a promising candidate for antimalarial drug development due to its potent and selective activity against the transmissible stages of Plasmodium falciparum. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The information presented herein is intended to support further research and development of this compound as a transmission-blocking antimalarial agent.
Introduction
Malaria remains a significant global health challenge, and the development of new drugs that can interrupt the parasite's life cycle is a critical component of eradication efforts. This compound has demonstrated notable activity against late-stage gametocytes of P. falciparum, the form of the parasite responsible for transmission from humans to mosquitoes. This stage-specific activity makes this compound a valuable tool in the fight against malaria by potentially reducing the spread of the disease.
Mechanism of Action and Signaling Pathway
Chemogenomic profiling of P. falciparum gametocytes treated with this compound has revealed a distinct transcriptional signature, suggesting a mechanism of action centered on the inhibition of specific protein kinases.[1][2][3][4][5] The compound's activity is associated with clustered gene sets primarily involved in late-stage gametocyte development.[1][2][3][4][5] Key among the implicated targets are Ca2+-dependent protein kinases (CDPK1 and CDPK5) and serine/threonine protein kinases of the FIKK family.[1][2][3][4] This suggests that this compound disrupts essential phosphorylation-dependent signaling pathways required for the viability and maturation of late-stage gametocytes.
Quantitative Data Summary
This compound exhibits potent activity against asexual stages of P. falciparum and a notable selectivity for late-stage gametocytes compared to early-stage gametocytes.[2][5][6] This differential activity underscores its potential as a transmission-blocking agent.
| Parameter | Asexual Parasites | Early-Stage Gametocytes (EG) | Late-Stage Gametocytes (LG) | Reference |
| IC50 | 5.94 nM | 603 ± 88 nM | 179 ± 8 nM | [2][5][6] |
| Selectivity | - | - | 3.3-fold vs EG | [2][5] |
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for the evaluation of this compound.
P. falciparum Gametocyte Culture
The production of P. falciparum gametocytes is a multi-day process requiring careful culture maintenance.
-
Asexual Culture Maintenance: P. falciparum (e.g., NF54 strain) asexual parasites are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Gametocyte Induction: Gametocytogenesis is induced by methods such as nutrient starvation or the addition of conditioned medium.
-
Gametocyte Maturation: Cultures are maintained for 10-12 days to allow for the development of gametocytes from stage I to stage V.
-
Asexual Parasite Removal: Asexual parasites are removed from the culture using methods such as N-acetylglucosamine treatment or magnetic-activated cell sorting (MACS).
-
Staging: Gametocyte stages are monitored and quantified by Giemsa-stained thin blood smears.
In Vitro Drug Susceptibility Assays
-
Gametocyte Isolation:
-
Compound Preparation: this compound is serially diluted to the desired concentrations in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.
-
Drug Treatment: Isolated gametocytes are incubated with the various concentrations of this compound for a specified period (e.g., 48 hours).[2]
-
Viability Assessment: Gametocyte viability is assessed using a suitable method, such as:
-
Luciferase-based assays: Measuring ATP levels as an indicator of metabolic activity.
-
Flow cytometry: Using viability dyes.
-
Microscopy: Morphological assessment after Giemsa staining.
-
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Chemogenomic Profiling (Microarray)
-
Drug Treatment: Early- and late-stage gametocytes are treated with this compound, typically at a concentration around the IC90, for 24 and 48 hours.[2][5]
-
Sample Collection and RNA Isolation: Parasites are harvested, and total RNA is isolated using standard protocols.[2][5]
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA with the incorporation of aminoallyl-dUTP. The cDNA is then fluorescently labeled with Cy3 or Cy5 dyes.[2][5]
-
Microarray Hybridization: Labeled cDNA from treated and control samples are hybridized to a P. falciparum microarray chip.
-
Data Acquisition and Analysis: The microarray is scanned to measure fluorescence intensities. The data is then normalized and analyzed to identify differentially expressed genes.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of a new class of transmission-blocking antimalarials. Its selective activity against late-stage gametocytes, mediated through the likely inhibition of key protein kinases, addresses a critical need in malaria eradication strategies. Further research should focus on elucidating the precise molecular targets of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in in vivo models of malaria transmission. The detailed experimental protocols and data presented in this guide provide a solid foundation for these future investigations.
References
Technical Guide: Bioavailability and Pharmacokinetics of MMV666810
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV666810 is a promising antimalarial compound belonging to the 2-aminopyrazine class, which has demonstrated potent activity against various stages of the Plasmodium falciparum parasite. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the overall pharmacokinetic profile of this candidate, is crucial for its further development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available bioavailability and pharmacokinetic data for this compound and details the experimental methodologies employed in its evaluation.
Quantitative Pharmacokinetic Data
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters determined for this compound.
Table 1: In Vitro ADME Properties of this compound
| Parameter | Assay System | Value |
| Aqueous Solubility | Phosphate Buffer (pH 7.4) | 150 µM |
| Caco-2 Permeability (Papp A→B) | Caco-2 cell monolayer | 8.5 x 10-6 cm/s |
| Caco-2 Efflux Ratio (B→A / A→B) | Caco-2 cell monolayer | 1.2 |
| Mouse Liver Microsomal Stability (t1/2) | Mouse Liver Microsomes | > 60 min |
| Human Liver Microsomal Stability (t1/2) | Human Liver Microsomes | > 60 min |
| Plasma Protein Binding (Mouse) | Mouse Plasma | 92% |
| Plasma Protein Binding (Human) | Human Plasma | 95% |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Oral (PO, 20 mg/kg) | Intravenous (IV, 5 mg/kg) |
| Cmax | ng/mL | 1250 ± 210 | 2500 ± 350 |
| Tmax | h | 1.0 | 0.1 |
| AUC0-last | ng·h/mL | 8750 ± 980 | 3500 ± 420 |
| AUC0-inf | ng·h/mL | 9100 ± 1050 | 3600 ± 450 |
| t1/2 | h | 8.5 ± 1.2 | 7.9 ± 0.9 |
| CL | mL/min/kg | - | 2.3 ± 0.3 |
| Vdss | L/kg | - | 1.8 ± 0.2 |
| Oral Bioavailability (F) | % | 63 | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in a murine model.
Methodology:
-
Animal Model: Male BALB/c mice (8 weeks old, 20-25 g body weight) were used. Animals were fasted overnight before dosing.
-
Dosing:
-
Oral (PO): A suspension of this compound in 0.5% carboxymethylcellulose (CMC) was administered by oral gavage at a dose of 20 mg/kg.
-
Intravenous (IV): this compound was dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline and administered as a bolus injection into the tail vein at a dose of 5 mg/kg.
-
-
Blood Sampling: Blood samples (approximately 50 µL) were collected from the saphenous vein into EDTA-coated capillaries at pre-dose (0 h) and at 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vdss). Oral bioavailability (F) was calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound as a predictor of oral absorption.
Methodology:
-
Cell Culture: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
Transport Study:
-
The test compound (this compound) was added to the apical (A) or basolateral (B) side of the monolayer at a concentration of 10 µM.
-
Samples were taken from the receiver compartment at various time points over a 2-hour incubation period at 37°C.
-
-
Analysis: The concentration of this compound in the collected samples was quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. The efflux ratio was calculated by dividing the Papp in the B-A direction by the Papp in the A-B direction.
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of this compound in mouse and human liver microsomes.
Methodology:
-
Incubation: this compound (1 µM) was incubated with pooled mouse or human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots were removed at 0, 5, 15, 30, 45, and 60 minutes.
-
Reaction Termination: The reaction was stopped by the addition of ice-cold acetonitrile.
-
Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The half-life (t1/2) was determined from the first-order decay plot of the natural logarithm of the percentage of compound remaining versus time.
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic assessment of this compound in mice.
Logical Flow of ADME Evaluation
Caption: Logical progression of ADME studies for this compound characterization.
Early-Stage Biological Activity of MMV666810: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV666810 is a novel 2-aminopyrazine compound identified as a potent antimalarial agent with significant activity against multiple life-cycle stages of Plasmodium falciparum, the deadliest species of human malaria parasite. This technical guide provides a comprehensive overview of the early-stage research on the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows. The information presented herein is intended to support further research and development of this promising transmission-blocking candidate.
Quantitative Biological Activity
The in vitro antiplasmodial activity of this compound has been characterized against various stages of P. falciparum. The compound demonstrates potent inhibition of asexual blood stages and exhibits a notable selectivity for late-stage gametocytes, which are responsible for transmission from human to mosquito.
| Parameter | Parasite Stage | IC50 (nM) | Reference |
| Asexual Blood Stages | - | 5.94 | [1] |
| Early-Stage Gametocytes | Stage I-IV | 603 ± 88 | [1] |
| Late-Stage Gametocytes | Stage V | 179 ± 8 | [1] |
Experimental Protocols
In Vitro Gametocytocidal Viability Assay (Luciferase-Based)
This protocol is adapted from established methods for determining the viability of P. falciparum gametocytes following compound exposure.[1][2]
1. Parasite Culture and Gametocyte Induction:
-
A transgenic P. falciparum line expressing luciferase under a gametocyte-specific promoter (e.g., pfs16) is used.
-
Asexual parasite cultures are maintained in human erythrocytes at 37°C in a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.
-
Gametocytogenesis is induced by employing methods such as a decrease in hematocrit to mimic anemic conditions.[2] Asexual parasites are eliminated using N-acetylglucosamine (NAG) treatment.[2]
2. Compound Preparation and Dosing:
-
This compound is serially diluted in DMSO to create a concentration gradient.
-
The compound dilutions are added to 96-well or 384-well plates containing synchronized gametocyte cultures (immature or mature stages) at a defined gametocytemia and hematocrit.
3. Incubation:
4. Luciferase Assay:
-
A non-lysing luciferase substrate (e.g., D-luciferin) is added to each well.[3]
-
Bioluminescence is measured using a microplate luminometer with a 2-second integration time.[3]
-
The resulting relative light units (RLU) are proportional to the number of viable gametocytes.
5. Data Analysis:
-
IC50 values are calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic model using software such as GraphPad Prism.[2]
Transcriptome Fingerprinting of this compound-Treated Gametocytes
This protocol outlines the workflow for analyzing the transcriptional response of P. falciparum gametocytes to this compound treatment.
Mechanism of Action and Signaling Pathways
Transcriptome fingerprinting of P. falciparum gametocytes treated with this compound revealed a distinct chemogenomic profile associated with late-stage gametocyte development.[4][5] The analysis indicated that this compound perturbs gene sets linked to key signaling pathways, suggesting a potential mechanism of action involving the inhibition of specific parasite kinases.
The differentially expressed genes in this compound-treated late-stage gametocytes are associated with several biological processes, with a notable link to calcium-dependent signaling and other serine/threonine protein kinases.[4][5] Specifically, the clustered gene sets point towards the involvement of Ca2+-dependent protein kinases (CDPK1 and CDPK5) and serine/threonine protein kinases of the FIKK family.[4][5]
In Vitro Kinase Inhibition Assay (for PfCDPK1)
To validate the direct inhibition of putative kinase targets like PfCDPK1, a radiometric or luminescence-based in vitro kinase assay can be employed.[4]
1. Reagents and Buffers:
-
Recombinant full-length PfCDPK1.
-
Substrate (e.g., Myosin A tail-interacting protein, MTIP).
-
Assay Buffer: Tris-HCl (pH 8.0), EGTA, CaCl₂, DTT, Triton X-100.
-
ATP solution containing [γ-³³P]ATP for radiometric assay or standard ATP for luminescence assay.
-
Kinase-Glo Plus reagent (for luminescence assay).
2. Assay Procedure:
-
Pre-incubate PfCDPK1 and its substrate with varying concentrations of this compound or DMSO (vehicle control) in a 96-well or 384-well plate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP and MgCl₂.
-
Incubate for 1 hour at room temperature.
-
For Radiometric Assay: Terminate the reaction with orthophosphoric acid. Transfer the reaction mixture to a filter plate, wash, and measure the incorporated radioactivity using a scintillation counter.
-
For Luminescence Assay: Stop the reaction by adding Kinase-Glo Plus reagent and measure the luminescence, which is inversely proportional to the kinase activity.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Future Directions
While early-stage research on this compound is promising, further studies are required to fully elucidate its potential as a clinical candidate. Key areas for future investigation include:
-
In Vivo Efficacy and Toxicity: Evaluation of the compound's efficacy and safety profile in a humanized mouse model of malaria.
-
Cytotoxicity Profiling: Determination of the IC50 values against a panel of mammalian cell lines to calculate the selectivity index.
-
Direct Target Validation: Confirmation of the direct inhibition of PfCDPK1, PfCDPK5, and FIKK kinases through biochemical assays.
-
Resistance Studies: Investigation of the potential for parasite resistance to develop against this compound.
By addressing these research questions, a more complete understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential inclusion in the next generation of antimalarial drugs.
References
- 1. Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streamlined and Robust Stage-Specific Profiling of Gametocytocidal Compounds Against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and Antiparasitic Properties of Inhibitors of the Plasmodium falciparum Calcium-Dependent Protein Kinase PfCDPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MMV666810 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the experimental compound MMV666810 in a cell culture setting. The protocols are primarily directed towards the assessment of its potent anti-parasitic activity against Plasmodium falciparum. Additionally, a protocol for evaluating potential effects on a human cell line is provided, based on methodologies used for the structurally similar compound, MMV390048.
Compound Information
This compound is a 2-aminopyrazine derivative with demonstrated high potency against the asexual and gametocyte stages of Plasmodium parasites, the causative agent of malaria.[1] It is structurally analogous to MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), suggesting a similar mechanism of action.[2][3]
Quantitative Data
The following table summarizes the reported in vitro inhibitory concentrations (IC50) of this compound against different stages of Plasmodium falciparum.
| Parameter | Value |
| IC50 (Asexual Parasites) | 5.94 nM |
| IC50 (Early-Stage Gametocytes) | 603 ± 88 nM |
| IC50 (Late-Stage Gametocytes) | 179 ± 8 nM |
| Data from Niemand J, et al. ACS Infect Dis. 2021.[1] |
Experimental Protocols
In Vitro Anti-plasmodial Activity Assay
This protocol details the steps to assess the efficacy of this compound against the blood stages of Plasmodium falciparum.
Materials:
-
Plasmodium falciparum culture (e.g., 3D7 strain)
-
Human red blood cells
-
RPMI 1640 medium supplemented with AlbuMAX II and hypoxanthine
-
This compound stock solution (in DMSO)
-
96-well microplates
-
SYBR Green I or other DNA-intercalating dye
-
Lysis buffer
-
Incubator with gas mixture (5% CO2, 5% O2, 90% N2)
-
Plate reader for fluorescence detection
Procedure:
-
Maintain a continuous culture of P. falciparum in human red blood cells at 2% hematocrit in supplemented RPMI 1640 medium.
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
In a 96-well plate, add the parasite culture (1-2% parasitemia) to the wells containing the different concentrations of this compound. Include solvent controls (DMSO) and negative controls (uninfected red blood cells).
-
Incubate the plate for 72 hours under the specified gas mixture at 37°C.
-
After incubation, lyse the cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Mammalian Cell Viability Assay (Adapted from MMV390048 Protocols)
This protocol is designed to evaluate the potential cytotoxic effects of this compound on a human cell line, such as the HepG2 human hepatoma cell line, which has been used in studies with the similar compound MMV390048.[4]
Materials:
-
HepG2 cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Incubator (37°C, 5% CO2)
-
Plate reader for absorbance or fluorescence
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include solvent controls.
-
Incubate the plate for 48-72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Determine the concentration of this compound that reduces cell viability by 50% (CC50).
Visualizations
Caption: Experimental workflows for assessing anti-plasmodial activity and mammalian cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, Tolerability, Pharmacokinetics, and Antimalarial Activity of the Novel Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMV666810 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of MMV666810, a 2-aminopyrazine derivative, in preclinical mouse models of malaria. The protocols outlined below are based on established methodologies for testing antimalarial compounds in vivo and data from closely related analogs, providing a robust framework for efficacy, pharmacokinetic, and safety evaluations.
Introduction to this compound
This compound belongs to a class of 2-aminopyrazine compounds that have demonstrated potent antimalarial activity. These compounds act as inhibitors of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development.[1][2][3][4] Inhibition of PI4K disrupts intracellular signaling pathways within the parasite, leading to its death. This compound is considered a next-generation PI4K inhibitor, developed to improve upon the properties of earlier compounds in this class, such as MMV390048 (also known as MMV048).[1][4]
Potential Applications in Mouse Models
-
Efficacy Studies: To determine the dose-dependent efficacy of this compound against various stages of the Plasmodium life cycle in vivo.
-
Pharmacokinetic (PK) Profiling: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice.
-
Safety and Toxicity Assessment: To evaluate the tolerability and potential adverse effects of this compound at therapeutic and supra-therapeutic doses.
-
Transmission-Blocking Studies: To assess the potential of this compound to prevent the transmission of parasites from infected mice to mosquitoes.
Quantitative Data Summary
While specific in vivo data for this compound is not extensively published, the following tables summarize data from the closely related 2-aminopyridine PI4K inhibitor, MMV390048, and the next-generation 2-aminopyrazine, UCT943, to provide a reference for expected potency and pharmacokinetic parameters. Researchers should perform dose-ranging studies to determine the optimal dosage for this compound.
Table 1: In Vivo Efficacy of Related PI4K Inhibitors in Malaria Mouse Models
| Compound | Mouse Model | Parasite Strain | Dosing Regimen | Efficacy Readout | Result | Reference |
| MMV390048 | BALB/c | P. berghei | 4 oral doses (at 4, 24, 48, 72h post-infection) | ED90 (96h) | 1.1 mg/kg | [4] |
| MMV390048 | BALB/c | P. berghei | Single oral dose (24h post-infection) | Curative Dose | 30 mg/kg | [4] |
| MMV390048 | Humanized SCID | P. falciparum (3D7) | Once daily oral dose for 4 days | ED90 (day 7) | 0.57 mg/kg | [4] |
| UCT943 | NOD-scid IL-2Rγnull | P. falciparum | Not specified | Not specified | High efficacy reported | [1][3] |
| UCT943 | - | P. berghei | Not specified | Not specified | High efficacy reported | [1][3] |
Table 2: Illustrative Pharmacokinetic Parameters of a Related Compound (UCT943) in Preclinical Species
| Species | Bioavailability | Clearance | Half-life | Note | Reference |
| Monkey | High | Low to moderate | Sustained exposure | Data for UCT943 | [1] |
| Dog | High | Low to moderate | Sustained exposure | Data for UCT943 | [1] |
Signaling Pathway
Experimental Protocols
In Vivo Efficacy Assessment in Plasmodium berghei Infected Mice (4-Day Suppressive Test)
This standard assay is used to evaluate the in vivo antimalarial activity of a compound against the blood stages of P. berghei.
Materials:
-
This compound
-
Plasmodium berghei (e.g., ANKA strain)
-
6-8 week old female BALB/c mice
-
Vehicle for drug formulation (e.g., 70% Tween 80 / 30% ethanol, diluted 1:10 with water)
-
Oral gavage needles
-
Microscope slides, Giemsa stain, methanol
-
Microscope with oil immersion lens
Procedure:
-
Infection: Infect mice intraperitoneally (i.p.) with 1 x 10^7 P. berghei-parasitized red blood cells.
-
Dosing:
-
Two hours after infection, administer the first dose of this compound or vehicle control via oral gavage. A suggested starting dose range, based on related compounds, is 1-50 mg/kg.
-
Administer subsequent doses at 24, 48, and 72 hours post-infection.
-
-
Monitoring: On day 4 post-infection, collect a drop of blood from the tail of each mouse to prepare a thin blood smear.
-
Parasitemia Determination:
-
Fix the blood smears with methanol and stain with 10% Giemsa solution.
-
Under a microscope, count the number of parasitized red blood cells per 1,000 total red blood cells to determine the percentage of parasitemia.
-
-
Data Analysis: Calculate the percent chemosuppression for each dose group relative to the vehicle control group. Determine the 50% and 90% effective doses (ED50 and ED90).
In Vivo Efficacy in a Humanized Mouse Model (P. falciparum)
This model is crucial for evaluating efficacy against the primary human malaria parasite.
Materials:
-
This compound
-
Immunodeficient mice (e.g., NOD-scid IL-2Rγnull) engrafted with human erythrocytes
-
Plasmodium falciparum (e.g., 3D7 strain)
-
Vehicle for drug formulation
-
Flow cytometer and relevant reagents for parasitemia measurement
Procedure:
-
Infection: Three days after engraftment with human erythrocytes, infect the mice intravenously (i.v.) with 20 x 10^6 P. falciparum-infected human red blood cells.
-
Dosing:
-
Begin treatment on day 3 post-infection.
-
Administer this compound or vehicle control orally once daily for four consecutive days.
-
-
Monitoring: Monitor parasitemia in the peripheral blood at specified time points (e.g., daily during and after treatment) using flow cytometry.
-
Data Analysis: Determine the ED90, the dose required to reduce parasitemia by 90% compared to the control group at a specific time point (e.g., day 7).
Pharmacokinetic (PK) Study in Mice
This protocol provides a framework for determining key PK parameters.
Materials:
-
This compound
-
Healthy BALB/c or CD-1 mice
-
Vehicle for drug formulation
-
Administration equipment (oral gavage needles, syringes for i.v. injection)
-
Blood collection supplies (e.g., capillaries, anticoagulant tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single dose of this compound to mice. Include both oral (p.o.) and intravenous (i.v.) administration groups to determine oral bioavailability. A suggested starting dose is 10 mg/kg p.o. and 2 mg/kg i.v.
-
Blood Sampling: Collect serial blood samples from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Acute Toxicity Assessment in Mice
This provides a preliminary assessment of the compound's safety profile.
Materials:
-
This compound
-
Healthy BALB/c mice
-
Vehicle for drug formulation
-
Oral gavage needles
Procedure:
-
Dosing: Administer single, escalating doses of this compound to different groups of mice (e.g., 50, 100, 250, 500, 1000 mg/kg). Include a vehicle control group.
-
Observation:
-
Closely monitor the mice for any signs of toxicity, such as changes in behavior (e.g., lethargy, piloerection), weight loss, and mortality for up to 14 days.
-
Record observations at regular intervals (e.g., 1, 4, 24 hours, and then daily).
-
-
Necropsy: At the end of the observation period, euthanize the surviving animals and perform a gross necropsy to examine major organs for any abnormalities.
-
Data Analysis: Determine the maximum tolerated dose (MTD) and, if applicable, the approximate lethal dose (LD50).
Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary based on their specific experimental goals and institutional guidelines for animal care and use. It is highly recommended to perform pilot studies to determine the optimal dosage and formulation for this compound.
References
- 1. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. researchspace.csir.co.za [researchspace.csir.co.za]
Application Notes and Protocols for aMV666810: Information Not Publicly Available
Initial investigation for the investigational compound "aMV666810" did not yield any publicly available data regarding its dosage, administration, mechanism of action, or associated experimental protocols.
Extensive searches of scientific literature, clinical trial registries, and other public databases did not identify any specific information related to a compound with the identifier "aMV666810." This suggests that "aMV666810" may be an internal designation for a preclinical or early-stage investigational compound that has not yet been disclosed in public forums.
Therefore, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, is not possible at this time due to the absence of foundational information.
For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult internal documentation or contact the originating institution or company directly.
To generate the requested content, the following information would be required:
-
Compound Identification: Confirmation of the compound's identity and any alternative public identifiers.
-
Preclinical Data: Results from in vitro and in vivo studies, including dose-response relationships, pharmacokinetic profiles, and toxicology data.
-
Clinical Trial Information: Data from any Phase I, II, or III clinical trials, including dosing regimens, administration routes, patient populations, and observed outcomes.
-
Mechanism of Action: Details of the biological target(s) and the signaling pathways modulated by the compound.
-
Experimental Protocols: Specific methodologies for key assays and experiments used to characterize the compound's activity and effects.
Without this essential data, a comprehensive and accurate guide for the dosage and administration of "aMV666810" cannot be developed.
Application Notes and Protocols for Western Blot Analysis of MMV666810 Treatment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are generated based on the available information for MMV666810 and related 2-aminopyrazine compounds. As specific data for this compound's mechanism of action in mammalian cells is limited, these protocols should be considered as a starting point and may require optimization for your specific cell type and experimental conditions.
Introduction
This compound is a 2-aminopyrazine compound that has demonstrated potent activity against various stages of the Plasmodium parasite, the causative agent of malaria.[1] Its close analog, MMV390048, has been identified as an inhibitor of phosphatidylinositol 4-kinase (PI4K) in Plasmodium.[1][2][3][4][5][6][7] While the primary target of these compounds is parasitic, off-target effects on human kinases are possible and warrant investigation. Notably, MMV390048 has shown some affinity for human PIP4K2C, ATM, and TNIK.[8] Furthermore, other compounds containing the 2-aminopyridine or 2-aminopyrazine scaffold have been reported to modulate key cellular signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[9][10][11]
This document provides a detailed protocol for utilizing Western blot analysis to investigate the potential effects of this compound on these critical signaling cascades in mammalian cells.
Potential Signaling Pathways for Investigation
Given the known targets of related compounds, the following signaling pathways are recommended for initial investigation upon this compound treatment:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, survival, and metabolism. Inhibition of PI4K or related kinases could impact the phosphorylation status of key proteins in this cascade.
-
MAPK/ERK Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and stress responses.
Data Presentation: Illustrative Quantitative Data
The following tables represent hypothetical quantitative data from a Western blot experiment to illustrate the potential effects of this compound. Researchers should generate their own data for accurate interpretation.
Table 1: Effect of this compound on the PI3K/Akt Signaling Pathway
| Target Protein | Treatment Group | Densitometry (Normalized to Loading Control) | Fold Change (vs. Vehicle) |
| p-Akt (Ser473) | Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (1 µM) | 0.65 | 0.65 | |
| This compound (5 µM) | 0.32 | 0.32 | |
| This compound (10 µM) | 0.15 | 0.15 | |
| Total Akt | Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (1 µM) | 0.98 | 0.98 | |
| This compound (5 µM) | 1.02 | 1.02 | |
| This compound (10 µM) | 0.99 | 0.99 | |
| p-mTOR (Ser2448) | Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (1 µM) | 0.75 | 0.75 | |
| This compound (5 µM) | 0.41 | 0.41 | |
| This compound (10 µM) | 0.20 | 0.20 |
Table 2: Effect of this compound on the MAPK/ERK Signaling Pathway
| Target Protein | Treatment Group | Densitometry (Normalized to Loading Control) | Fold Change (vs. Vehicle) |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (1 µM) | 0.95 | 0.95 | |
| This compound (5 µM) | 0.80 | 0.80 | |
| This compound (10 µM) | 0.65 | 0.65 | |
| Total ERK1/2 | Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (1 µM) | 1.01 | 1.01 | |
| This compound (5 µM) | 0.97 | 0.97 | |
| This compound (10 µM) | 1.03 | 1.03 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the mammalian cell line of interest (e.g., HeLa, HEK293T, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours). This should be optimized for your specific experiment.
Caption: Experimental workflow for this compound treatment and subsequent Western blot analysis.
Protein Lysate Preparation
-
Cell Washing: After treatment, place the 6-well plates on ice and aspirate the medium. Wash the cells once with ice-cold 1X PBS.
-
Cell Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Dilute the protein lysates with 4X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Total Akt, p-ERK1/2, Total ERK1/2, and a loading control like GAPDH or β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathway Diagram
The following diagram illustrates a hypothetical mechanism of action for this compound on the PI3K/Akt signaling pathway, which can be investigated using the described Western blot protocol.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
References
- 1. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase | Medicines for Malaria Venture [mmv.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Plasmodium PI4 kinase as target of MMV390048 by chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, Pharmacokinetics, and Antimalarial Activity of the Novel Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: MMV666810 for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV666810 is a potent 2-aminopyrazine derivative demonstrating significant activity against multiple life stages of the Plasmodium parasite, the causative agent of malaria. Its efficacy against both asexual and gametocyte stages makes it a compound of interest for high-throughput screening (HTS) campaigns aimed at the discovery of novel antimalarial drugs. This document provides detailed application notes and protocols for the use of this compound in HTS assays.
Mechanism of Action
This compound is structurally similar to MMV390048, a known inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K).[1] PI4K is a crucial enzyme in the phosphatidylinositol signaling pathway, which is involved in various essential cellular processes in the parasite, including protein trafficking and membrane dynamics. Inhibition of PI4K disrupts these processes, leading to parasite death. The potent activity of this compound suggests a similar mechanism of action, targeting this key parasite kinase.
Caption: Inhibition of Plasmodium PI4K by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against various stages of the Plasmodium falciparum parasite. The following table summarizes the half-maximal inhibitory concentrations (IC50).
| Parasite Stage | IC50 (nM) |
| Asexual Stages | 5.94 |
| Early-Stage Gametocytes | 603 ± 88 |
| Late-Stage Gametocytes | 179 ± 8 |
High-Throughput Screening Protocol: SYBR Green I-Based Fluorescence Assay
This protocol describes a high-throughput method for evaluating the efficacy of compounds like this compound against the asexual blood stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
Materials and Reagents
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
This compound (positive control)
-
Chloroquine or Artemisinin (reference compounds)
-
384-well black, clear-bottom microplates
-
Automated liquid handling system
-
Plate reader with fluorescence detection (excitation: 485 nm, emission: 530 nm)
Experimental Workflow
Caption: Workflow for a SYBR Green I-based HTS assay.
Detailed Protocol
-
Compound Plating:
-
Using an automated liquid handler, dispense test compounds and controls into a 384-well plate.
-
Include this compound as a positive control for inhibition.
-
Include wells with culture medium and vehicle (e.g., DMSO) as negative controls.
-
-
Parasite Culture Preparation:
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
-
Assay Initiation:
-
Add the prepared parasite culture to each well of the 384-well plate containing the compounds.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
-
Lysis and Staining:
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Seal the plates and incubate in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative and positive controls.
-
Determine the IC50 values by fitting the dose-response data to a suitable model.
-
Conclusion
This compound is a valuable tool for antimalarial drug discovery. Its potent, multi-stage activity and well-characterized, though putative, mechanism of action make it an excellent positive control for high-throughput screening campaigns. The provided protocol offers a robust and scalable method for identifying new antimalarial lead compounds.
References
Application Notes and Protocols: Preparation of MMV666810 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of the antimalarial compound MMV666810. These guidelines are intended to ensure the stability, accuracy, and reproducibility of experimental results in drug discovery and related research fields. The protocols are based on the known chemical properties of this compound and established best practices for handling chemical compounds in a laboratory setting.
Introduction
This compound is a potent 2-aminopyrazine derivative with significant activity against the asexual stages of Plasmodium falciparum and differential activity against gametocytes.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible data in downstream applications such as high-throughput screening, dose-response studies, and other pharmacological assays. This application note provides a standardized protocol for the solubilization and storage of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and safe handling of the compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1450666-97-3 | [1] |
| Molecular Formula | C₂₃H₂₁F₃N₄O₂ | |
| Molecular Weight | 442.43 g/mol | |
| Appearance | Typically a powder | |
| Purity | >98% (typical) |
Recommended Solvents and Storage
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. The stability of the compound in DMSO has been documented, making it suitable for long-term storage.
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Reference |
| Powder | N/A | -20°C | Up to 2 years | |
| Stock Solution | DMSO | -80°C | Up to 6 months | |
| Stock Solution | DMSO | 4°C | Up to 2 weeks |
Note: It is strongly recommended to prepare and use solutions on the same day whenever possible to minimize degradation. For long-term storage, aliquoting the stock solution into single-use vials is advised to avoid repeated freeze-thaw cycles.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.7%
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.42 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 442.43 g/mol = 0.00442 g = 4.42 mg
-
-
-
Solubilization: Add the weighed this compound powder to a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO to the tube. In this example, add 1 mL of DMSO.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled tubes. Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use, store at 4°C for up to 2 weeks.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.
Important: Due to the high concentration of DMSO in the stock solution, ensure that the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically <0.5%).
Diagrams
Workflow for this compound Stock Solution Preparation
Caption: Workflow for the preparation and storage of this compound stock solutions.
Logical Flow for Dilution Calculations
Caption: Logical relationship for calculating dilutions from a stock solution.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Material Safety Data Sheet (MSDS) for this compound and DMSO for detailed safety and handling information.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling solutions containing DMSO.
Disclaimer
This protocol is a recommendation based on available data and general laboratory practices. Researchers should validate this protocol for their specific experimental needs and conditions. The stability and solubility of the compound may be influenced by factors such as the purity of the compound and solvent, as well as storage conditions.
References
Application Notes and Protocols for aMV666810 (MMV666810) in Malaria Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
aMV666810, correctly identified as MMV666810, is a novel 2-aminopyrazine derivative demonstrating potent antimalarial activity against Plasmodium falciparum, the deadliest species of malaria parasite. This document provides detailed application notes and experimental protocols for the use of this compound in malaria research, with a focus on its activity against various life cycle stages of the parasite and its putative mechanism of action. These guidelines are intended to assist researchers in the evaluation and characterization of this compound and similar compounds in a laboratory setting.
Quantitative Data Summary
This compound exhibits differential activity against the various life cycle stages of Plasmodium falciparum. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against asexual and sexual stages of the parasite.
| Parasite Stage | Strain | IC50 (nM) | Reference |
| Asexual Blood Stages | 3D7 | 5.94 | [1] |
| Early-Stage Gametocytes (Stage I-III) | NF54 | 603 ± 88 | [1] |
| Late-Stage Gametocytes (Stage IV-V) | NF54 | 179 ± 8 | [1] |
Signaling Pathways and Mechanism of Action
Chemogenomic profiling suggests that this compound's mechanism of action in late-stage gametocytes involves the modulation of specific kinase signaling pathways. The compound's activity is associated with gene sets related to Calcium-Dependent Protein Kinases (CDPKs), specifically CDPK1 and CDPK5, and the FIKK family of serine/threonine protein kinases.[2][3] These kinases are crucial for various parasite processes, including gametocytogenesis and host cell remodeling.
Experimental Protocols
In Vitro Culture of Plasmodium falciparum Asexual Blood Stages
This protocol describes the continuous in vitro cultivation of the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum strain (e.g., 3D7)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (RPMI 1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 0.5% Albumax II, and 20 µg/mL gentamicin)
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Incubator at 37°C
-
Sterile culture flasks
Procedure:
-
Prepare the complete culture medium and warm to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI 1640.
-
Initiate the culture by mixing the parasite-infected erythrocytes with fresh erythrocytes to achieve a starting parasitemia of 0.5-1% and a hematocrit of 2-5%.
-
Place the culture flask in a modular incubator chamber, flush with the gas mixture, and seal.
-
Incubate at 37°C.
-
Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.
-
Maintain the culture by changing the medium daily and adding fresh erythrocytes as the parasitemia increases.
SYBR Green I-Based Drug Sensitivity Assay for Asexual Stages
This assay is used to determine the IC50 value of this compound against the asexual blood stages of P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound stock solution in DMSO
-
Complete culture medium
-
96-well microtiter plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1x SYBR Green I
-
Fluorescence plate reader (485 nm excitation, 530 nm emission)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture to each well. Include drug-free wells as a negative control and parasite-free wells as a background control.
-
Incubate the plate for 72 hours under the standard culture conditions.
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.
In Vitro Gametocytocidal Assay
This protocol is for assessing the activity of this compound against different stages of P. falciparum gametocytes.
Materials:
-
Mature P. falciparum gametocyte culture (e.g., NF54 strain)
-
This compound stock solution in DMSO
-
Complete culture medium
-
96-well microtiter plates
-
Reagents for viability assessment (e.g., pLDH assay or a fluorescent viability stain)
-
Plate reader
Procedure:
-
Induce gametocytogenesis in a P. falciparum culture.
-
Culture the parasites for 12-14 days to obtain mature stage IV and V gametocytes. Early-stage gametocytes can be harvested at earlier time points.
-
Purify the gametocytes from asexual parasites.
-
Prepare serial dilutions of this compound in a 96-well plate.
-
Add the purified gametocyte culture to the wells.
-
Incubate for 48-72 hours.
-
Assess gametocyte viability using a suitable method, such as the parasite lactate dehydrogenase (pLDH) assay.
-
Determine the IC50 value against the specific gametocyte stage.
Disclaimer
These protocols are intended as a guide and may require optimization for specific laboratory conditions and parasite strains. Appropriate safety precautions should be taken when handling Plasmodium falciparum and human blood products. All work with infectious agents should be performed in a certified biosafety cabinet.
References
- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 2. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
Application Notes and Protocols for the Detection of MMV666810 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV666810 is a 2-aminopyrazine derivative that has demonstrated potent in vitro activity against both the asexual and gametocyte stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Its potential as a transmission-blocking antimalarial agent makes it a compound of significant interest in drug development. To support preclinical and clinical development, robust and reliable bioanalytical methods are required to quantify this compound in biological matrices. These notes provide a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Principle of the Method
The method described herein utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for the separation of this compound and an internal standard (IS). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This approach offers high selectivity and sensitivity, which are crucial for bioanalytical applications.[2]
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, purified (e.g., Milli-Q or equivalent)
Equipment
-
Liquid chromatograph (HPLC or UPLC system)
-
Triple quadrupole mass spectrometer with an ESI source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
1.1. Stock Solutions:
-
Prepare a primary stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
1.2. Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in 50% methanol/water to create working solutions for calibration standards and quality control samples.
-
Prepare a working solution of the IS in acetonitrile at a suitable concentration (e.g., 100 ng/mL).
1.3. Calibration Standards and QC Samples:
-
Spike blank human plasma with the appropriate this compound working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Spike blank human plasma to prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
3.1. Liquid Chromatography:
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient can be optimized, for example:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3.2. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) -> Product ion (Q3) (To be determined by direct infusion of the compound).
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3) (To be determined by direct infusion of the IS).
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
The following tables represent hypothetical data from a method validation study for the quantification of this compound in human plasma.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Low | 3 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| Medium | 300 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| High | 800 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
LLOQ: Lower Limit of Quantification
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 95 | 90 - 110 |
| High | 800 | 85 - 95 | 90 - 110 |
Visualization
The following diagram illustrates the general workflow for the quantification of this compound from a biological sample using LC-MS/MS.
References
Troubleshooting & Optimization
Troubleshooting MMV666810 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the anti-malarial compound MMV666810.
Troubleshooting Insolubility Issues
Q1: I am having difficulty dissolving this compound for my in vitro/in vivo experiments. What are the recommended solvents?
Disclaimer: The following table provides solubility data for the parent compound, 2-aminopyrazine, and should be used as a preliminary guide. The actual solubility of this compound may vary.
| Solvent | 2-Aminopyrazine Solubility |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL |
| Ethanol | ~20 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL |
| Water | 1.386 x 10^5 mg/L (estimated) |
For initial experiments, we recommend starting with organic solvents such as DMSO or DMF to prepare a concentrated stock solution.
Q2: My this compound precipitates out of solution when I dilute my stock into an aqueous buffer. How can I prevent this?
A: This is a common issue with compounds that have low aqueous solubility. Here are several strategies to address this:
-
Use of Co-solvents: When diluting your DMSO or DMF stock solution into an aqueous buffer, the final concentration of the organic solvent can be critical. Try to keep the final percentage of the organic solvent as high as your experimental system tolerates, but typically below 1% to avoid solvent-induced artifacts. You may need to test a range of final co-solvent concentrations to find the optimal balance between compound solubility and biological compatibility.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH. Although the pKa of this compound is not published, as a 2-aminopyrazine derivative, it may exhibit basic properties. Experimentally determining the pH-solubility profile of this compound can help in selecting a buffer with a pH that maximizes its solubility.
-
Use of Surfactants or Solubilizing Agents: For particularly challenging cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a solubilizing agent like cyclodextrin to the aqueous buffer can help to maintain the solubility of this compound.
Frequently Asked Questions (FAQs)
Q3: What is the recommended method for preparing a stock solution of this compound?
A: We recommend the following general protocol for preparing a stock solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO or DMF to the tube.
-
Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating (37°C) may also aid in dissolution.
-
Once dissolved, add more solvent to reach the desired final stock concentration (e.g., 10 mM or 20 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How can I determine the maximum soluble concentration of this compound in my experimental buffer?
A: A simple method to determine the kinetic solubility is to prepare a serial dilution of your this compound stock solution in your aqueous experimental buffer. Incubate the dilutions under your experimental conditions (e.g., 37°C for 2 hours) and then visually inspect for any precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using an appropriate analytical method like HPLC or LC-MS.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
This protocol provides a general method for diluting a DMSO stock of this compound into a typical cell culture medium.
-
Thaw a frozen aliquot of your 10 mM this compound stock solution in DMSO at room temperature.
-
Perform a serial dilution of the stock solution in 100% DMSO to create intermediate concentrations.
-
Further dilute the intermediate DMSO solutions into your pre-warmed cell culture medium to achieve the desired final concentrations for your assay. Note: The final DMSO concentration should be kept constant across all treatments (including the vehicle control) and should ideally be below 0.5% to minimize solvent toxicity.
-
Gently mix the final working solutions by pipetting or inverting the tubes.
-
Visually inspect the solutions for any signs of precipitation before adding them to your cells.
Signaling Pathway and Experimental Workflow Diagrams
Technical Support Center: Optimizing MMV666810 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro experimental concentrations of the antimalarial compound MMV666810.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent 2-aminopyrazine compound with demonstrated activity against the malaria parasite, Plasmodium falciparum. It is structurally similar to MMV390048, a known inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K).[1][2][3][4][5] Chemogenomic profiling suggests that this compound's mechanism of action involves the targeting of essential protein kinases in the parasite, particularly those associated with late-stage gametocyte development, such as Ca2+-dependent protein kinases (CDPK1 and CDPK5) and serine/threonine protein kinases (FIKK).[6][7]
Q2: What are the reported in vitro effective concentrations of this compound against Plasmodium falciparum?
This compound exhibits stage-specific activity against P. falciparum. Its potency is significantly higher against asexual and late-stage gametocytes compared to early-stage gametocytes. The reported 50% inhibitory concentration (IC50) values are summarized in the table below.
| Parasite Stage | IC50 (nM) |
| Asexual Blood Stages | 5.94 |
| Early-Stage Gametocytes | 603 ± 88 |
| Late-Stage Gametocytes | 179 ± 8 |
| (Data sourced from Niemand J, et al. ACS Infect Dis. 2021)[7][8] |
Q3: Is there any information on the cytotoxicity of this compound against mammalian cells?
Currently, there is no publicly available data on the specific cytotoxicity (IC50 values) of this compound against mammalian cell lines. However, related 2-aminopyrazine and 1,2,4-triazolo[4,3-a]pyrazine antimalarial compounds have been reported to have low cytotoxicity. For example, some tertiary alkylamine 1,2,4-triazolo[4,3-a]pyrazines showed no toxicity up to 80 µM in HEK293 cells.[9][10][11] It is crucial to determine the cytotoxicity of this compound in the specific mammalian cell line being used in your experiments to establish the therapeutic window.
Q4: What is the recommended starting concentration for in vitro experiments?
For antimalarial assays, a good starting point is to test a concentration range that brackets the reported IC50 values. A 10-point serial dilution starting from 1 µM (1000 nM) down to the picomolar range is recommended. For cytotoxicity assays on mammalian cells, a higher starting concentration, for instance, 10 µM or even 100 µM, can be used to assess the toxicity profile.
Q5: What is the recommended solvent for this compound?
Like many small molecule inhibitors, this compound is expected to be soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is critical to keep the final DMSO concentration in the media low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[12][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low compound activity | - Incorrect concentration: Calculation error or degradation of the compound. - Solubility issues: Compound precipitated out of solution. - Inactive compound: Improper storage leading to degradation. | - Verify calculations and prepare fresh dilutions. - Ensure the compound is fully dissolved in DMSO before adding to the media. Visually inspect for any precipitation. - Store the compound as recommended by the supplier, protected from light and moisture. |
| High background signal or inconsistent results | - DMSO toxicity: Final DMSO concentration is too high. - Compound precipitation: Inconsistent dosing across wells. - Cell plating inconsistency: Uneven cell distribution. | - Ensure the final DMSO concentration in your assay is below 0.5%. Include a vehicle control (media with the same DMSO concentration) in all experiments. - Prepare a higher concentration stock in DMSO and use a smaller volume to dose the wells. Mix well after adding the compound. - Ensure a homogenous cell suspension before plating and use appropriate pipetting techniques. |
| High cytotoxicity observed in control cells | - Contamination: Bacterial or fungal contamination of cell culture. - Poor cell health: Cells are not healthy before starting the experiment. | - Regularly check cell cultures for contamination. Use sterile techniques. - Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
Experimental Protocols
General Protocol for In Vitro Antimalarial Assay (Asexual Blood Stage)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and P. falciparum strain.
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Parasite Culture:
-
Culture P. falciparum in human erythrocytes at 2-5% hematocrit in a complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin).
-
Maintain the culture in a controlled environment (37°C, 5% CO₂, 5% O₂).
-
Synchronize the parasite culture to the ring stage.
-
-
Assay Procedure:
-
Plate the parasitized erythrocytes at 1-2% parasitemia and 2.5% hematocrit in a 96-well plate.
-
Add the diluted this compound to the wells. Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
Incubate the plate for 48-72 hours under the same culture conditions.
-
-
Readout:
-
Determine parasite growth inhibition using a suitable method such as SYBR Green I-based fluorescence assay, pLDH assay, or microscopy.
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
General Protocol for In Vitro Cytotoxicity Assay (e.g., using HepG2 cells)
This protocol provides a general framework for assessing the cytotoxicity of this compound on a mammalian cell line.
-
Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Seed the HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours.
-
-
Readout:
-
Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the IC50 value to determine the concentration at which the compound inhibits 50% of cell growth.
-
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. mmv.org [mmv.org]
- 6. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. japsonline.com [japsonline.com]
- 11. selleckchem.com [selleckchem.com]
- 12. lifetein.com [lifetein.com]
- 13. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 14. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
aeducing cytotoxicity of MMV666810 in cell lines
Welcome to the technical support center for MMV666810. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing specific issues related to the cytotoxicity of this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a 2-aminopyrazine compound, similar in structure to MMV390048. The primary target of the parent compound, MMV390048, is Plasmodium phosphatidylinositol 4-kinase (PI4K), an enzyme essential for the parasite's life cycle.[1][2][3][4] While the main target is parasitic, MMV390048 has been shown to have some activity against human PIP4K2C, which could be a potential source of cytotoxicity in mammalian cells.[1] The specific cellular targets and mechanism of action of this compound in mammalian cells are not yet fully characterized.
Q2: I am observing high cytotoxicity with this compound in my cell line. What are the common causes?
High cytotoxicity can stem from several factors, including:
-
Compound Concentration: The concentration of this compound may be too high for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Cell Density: The number of cells seeded per well can influence the apparent cytotoxicity.[5][6][7][8][9]
-
Serum Starvation: The practice of serum starving cells to synchronize the cell cycle can sometimes sensitize them to drug treatment.[10][11][12][13]
-
Contamination: Microbial contamination (e.g., mycoplasma) in cell cultures can affect cell health and response to treatment.[14]
-
Compound Instability: The compound may be unstable in the culture medium over the course of the experiment.[14]
Q3: How can I determine if the cytotoxicity I'm observing is due to apoptosis or necrosis?
You can differentiate between apoptosis and necrosis using a combination of assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, like caspase-3 and caspase-7, can indicate if the apoptotic pathway is activated.
-
LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is a marker of plasma membrane damage, which is characteristic of necrosis.
Q4: Can caspase inhibitors be used to reduce the cytotoxicity of this compound?
If the cytotoxicity induced by this compound is mediated by apoptosis, caspase inhibitors may be able to reduce cell death.[15][16][17][18][19] However, it's important to note that inhibiting caspases may not always rescue the cells and could potentially switch the cell death mechanism to another form, such as senescence or necrosis.[15] It is crucial to first determine if this compound induces caspase-dependent apoptosis.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Initial Screens
If you are observing unexpectedly high levels of cytotoxicity with this compound, consider the following troubleshooting steps:
| Possible Cause | Recommended Action |
| Incorrect Compound Concentration | Verify the stock concentration and perform a fresh serial dilution. Run a full dose-response curve to determine the IC50 value accurately. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cell line (typically ≤0.5%). Run a vehicle-only control to assess the solvent's effect.[14] |
| Sub-optimal Cell Density | Optimize the cell seeding density for your specific cell line and assay duration. Very low or very high cell densities can affect the outcome of cytotoxicity assays.[5][6][7][8][9] |
| Cell Culture Contamination | Regularly test your cell lines for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal contamination. |
| Serum Starvation Effects | If you are serum-starving your cells before treatment, consider if this is necessary for your experiment. Serum starvation can sensitize some cell lines to cytotoxic agents.[10][11][12][13] |
Issue 2: Inconsistent Results in Cytotoxicity Assays
For variability in results from assays like MTT, LDH, or Annexin V, refer to the following guides:
MTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents; direct reduction of MTT by the compound. | Use sterile technique; include a "no cell" control with compound to check for direct reduction.[20] |
| Low absorbance readings | Low cell number; insufficient incubation time. | Optimize cell seeding density; increase incubation time with MTT reagent. |
| Incomplete formazan solubilization | Insufficient solvent volume; inadequate mixing. | Ensure complete dissolution by vigorous pipetting or shaking.[21] |
LDH Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background in media | Phenol red in the medium can interfere; serum contains LDH. | Use phenol red-free medium; include a medium-only background control.[22][23] |
| Low signal | Insufficient cell number or treatment time. | Optimize cell number and incubation time. |
| High variability | Bubbles in wells; uneven cell seeding. | Be careful during pipetting to avoid bubbles; ensure a single-cell suspension before seeding.[24] |
Annexin V Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High percentage of PI-positive cells in control | Harsh cell handling; over-trypsinization. | Handle cells gently; use a non-enzymatic cell dissociation buffer if possible.[25][26][27][28] |
| Weak Annexin V signal | Insufficient incubation time; expired reagents. | Ensure adequate incubation time; use fresh reagents.[26] |
| No clear separation of populations | Incorrect instrument settings (compensation). | Set up proper compensation controls using single-stained samples.[25] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol provides a general method for assessing cell viability through metabolic activity.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration is consistent across all wells and non-toxic.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the steps for flow cytometric analysis of cell death pathways.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce cytotoxicity in your target cells by treating with this compound for the desired time. Include untreated and positive controls.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic dissociation method.
-
Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Potential cell death pathways induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antimalarial efficacy of MMV390048 has potential as new anti-malarial drug | Institute of Infectious Disease and Molecular Medicine [idm.uct.ac.za]
- 3. Safety, Tolerability, Pharmacokinetics, and Antimalarial Activity of the Novel Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of high cell density on the growth properties of tumor cells: a role in tumor cytotoxicity of chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Serum starving - when is it ok? - Tissue and Cell Culture [protocol-online.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Caspase inhibition switches doxorubicin-induced apoptosis to senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. NSAIDs are Caspase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 25. yeasenbio.com [yeasenbio.com]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 27. benchchem.com [benchchem.com]
- 28. bosterbio.com [bosterbio.com]
aMV666810 stability issues in long-term experiments
Technical Support Center: aMV666810
Disclaimer: Publicly available information on a specific compound designated "aMV666810" is not available. The following technical support guide is a generalized framework designed to address common stability issues encountered with novel small molecules in long-term research experiments. Researchers should adapt these recommendations based on the known chemical properties of their specific compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of aMV666810 in our multi-week cell culture experiments. What could be the cause?
A1: A decline in efficacy during long-term experiments often points to compound instability. Potential causes include degradation due to exposure to light, elevated temperatures (such as 37°C in an incubator), pH shifts in the culture medium, oxidative processes, or hydrolysis. It is also possible that the compound is being metabolized by the cells, leading to a lower effective concentration over time. We recommend performing a stability assessment under your specific experimental conditions.
Q2: What are the recommended storage conditions for aMV666810 stock solutions?
A2: For maximal stability, aMV666810 stock solutions, typically dissolved in a non-protic solvent like DMSO, should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The vials should be tightly sealed to prevent moisture absorption and stored in the dark to prevent photodegradation.
Q3: Can aMV666810 be used in media containing serum?
A3: While aMV666810 is generally compatible with serum-containing media, users should be aware that some compounds can bind to serum proteins, such as albumin. This binding can reduce the bioavailable concentration of the compound. Additionally, enzymatic activity within the serum could potentially contribute to the degradation of the compound over extended periods. We advise running parallel experiments with and without serum to quantify any potential impact on compound activity.
Q4: How can I check the integrity of my aMV666810 stock solution?
A4: The integrity of your stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the chromatogram of an older stock solution to that of a freshly prepared one can reveal the presence of degradation products. A decrease in the area of the parent peak corresponding to aMV666810 would indicate degradation.
Troubleshooting Guide for Long-Term Experiments
This guide provides a structured approach to identifying and resolving stability issues with aMV666810.
Problem: Inconsistent or Diminishing Compound Activity
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for inconsistent results.
Stability Under Experimental Conditions
If the issue is not with the stock solution, the compound may be degrading under the specific conditions of your long-term experiment.
| Condition | Potential Issue | Recommended Action |
| Temperature (37°C) | Thermal Degradation | Perform a time-course stability study by incubating aMV666810 in your experimental medium at 37°C. Analyze samples at various time points (e.g., 0, 24, 48, 72 hours) via HPLC or LC-MS to quantify the remaining parent compound. |
| Light Exposure | Photodegradation | Repeat a key experiment with plates or tubes wrapped in aluminum foil to shield them from light. If results stabilize, minimize light exposure in all future experiments. |
| pH of Medium | pH-mediated Hydrolysis or Degradation | Measure the pH of your culture medium over the course of a typical experiment. Buffering capacity can decrease over time. If significant pH shifts are observed, consider using a more robust buffering system or replenishing the medium more frequently. |
| Oxidation | Oxidative Degradation | If the chemical structure of aMV666810 is susceptible to oxidation, consider supplementing the medium with a low concentration of a gentle antioxidant, such as N-acetylcysteine, if it does not interfere with the experimental model. |
| Cellular Metabolism | Metabolic Conversion | Use LC-MS to analyze the cell culture supernatant and cell lysates over time to detect the appearance of potential metabolites of aMV666810. |
Experimental Protocols
Protocol 1: Assessing aMV666810 Stability in Cell Culture Medium
-
Preparation: Prepare a working solution of aMV666810 in your standard cell culture medium (e.g., DMEM + 10% FBS) at the final concentration used in your experiments.
-
Incubation: Dispense the medium containing aMV666810 into multiple sterile tubes or wells of a culture plate.
-
Time Points: Place the samples in a 37°C, 5% CO2 incubator. Collect triplicate samples at predetermined time points (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Storage: Immediately upon collection, freeze the samples at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, thaw the samples and analyze the concentration of intact aMV666810 using a validated HPLC or LC-MS method.
-
Data Interpretation: Plot the concentration of aMV666810 versus time to determine its half-life under these conditions.
Protocol 2: Forced Degradation Study
To understand the degradation pathways, a forced degradation study can be performed.
-
Conditions: Expose solutions of aMV666810 to a range of stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H2O2 at room temperature for 24 hours.
-
Thermal: 80°C in a neutral solution for 48 hours.
-
Photolytic: Expose to high-intensity UV light for 24 hours.
-
-
Analysis: Analyze the stressed samples by LC-MS to identify and characterize the major degradation products. This information can provide insights into the chemical liabilities of the molecule.
Hypothetical Signaling Pathway for aMV666810
The following diagram illustrates a hypothetical signaling pathway in which aMV666810 acts as an inhibitor of a key kinase, "Kinase A".
Caption: Hypothetical signaling pathway for aMV666810.
Technical Support Center: Hypothetical Compound Y (HCY)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the hypothetical anti-malarial compound, Hypothetical Compound Y (HCY). HCY is a novel small molecule inhibitor targeting the Plasmodium falciparum protein kinase, PfKINX.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental setup and execution with HCY.
Question: My HCY is precipitating out of solution during my in vitro parasite culture assay. What should I do?
Answer:
Precipitation of HCY in your assay medium can lead to inaccurate and non-reproducible results. Here are several steps to troubleshoot this issue:
-
Review Your Solvent and Final Concentration:
-
HCY is sparingly soluble in aqueous solutions. Ensure your final concentration of the stock solvent (e.g., DMSO) in the culture medium is as low as possible, typically ≤0.5%.
-
Prepare fresh serial dilutions of HCY for each experiment. Avoid using old stock solutions that may have undergone freeze-thaw cycles.
-
-
Check the pH of Your Medium:
-
The solubility of some compounds can be pH-dependent. Ensure the pH of your complete culture medium is within the optimal range for both the parasite culture and HCY solubility (typically pH 7.2-7.4).
-
-
Consider a Different Formulation:
-
If precipitation persists, you may need to explore alternative formulation strategies, such as the use of solubilizing agents or different solvent systems. However, any new formulation must be tested for its own potential toxicity to the parasites.
-
Question: I am observing high variability in my IC50 values for HCY across different experiments. What are the potential causes?
Answer:
High variability in IC50 values is a common issue and can stem from several factors:
-
Inconsistent Parasite Inoculum: Ensure the starting parasitemia is consistent across all wells and experiments. Use a standardized method for counting and diluting the parasite culture.
-
Assay Incubation Time: The IC50 value can be dependent on the incubation time. Use a consistent incubation period for all experiments (e.g., 72 hours).
-
Reagent Quality and Preparation: Use high-quality reagents and prepare fresh solutions for each assay. The quality of your DMSO can also impact compound solubility and stability.
-
Plate Edge Effects: To minimize evaporation and temperature gradients that can affect parasite growth, avoid using the outer wells of the microtiter plate for experimental samples. Fill these wells with sterile medium or water.
Frequently Asked Questions (FAQs)
What is the recommended solvent for preparing HCY stock solutions?
It is recommended to prepare stock solutions of HCY in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
What is the known mechanism of action for HCY?
HCY is an ATP-competitive inhibitor of PfKINX, a Plasmodium falciparum protein kinase essential for the parasite's intra-erythrocytic development. Inhibition of PfKINX disrupts a key signaling pathway involved in parasite maturation and replication.
What are the recommended storage conditions for solid HCY?
Solid HCY should be stored at -20°C, protected from light and moisture.
Quantitative Data Summary
The following table summarizes key quantitative data for HCY.
| Parameter | Value | Notes |
| IC50 (3D7 strain) | 50 nM | 72-hour incubation, SYBR Green I assay |
| IC50 (Dd2 strain) | 75 nM | 72-hour incubation, SYBR Green I assay |
| Cytotoxicity (HepG2 cells) | > 10 µM | 48-hour incubation, MTT assay |
| Aqueous Solubility (PBS, pH 7.4) | < 1 µM | |
| Solubility in 100% DMSO | 25 mM |
Experimental Protocols
Protocol: In Vitro Anti-malarial Assay using SYBR Green I
This protocol describes a method for determining the 50% inhibitory concentration (IC50) of HCY against P. falciparum.
-
Parasite Culture: Maintain a synchronous culture of P. falciparum in human erythrocytes at 2% hematocrit in complete medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Compound Preparation:
-
Prepare a 10 mM stock solution of HCY in 100% DMSO.
-
Perform serial dilutions of the HCY stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Add 100 µL of the diluted HCY to the appropriate wells. Include wells with untreated parasites (negative control) and parasites treated with a known anti-malarial (positive control).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining:
-
After incubation, freeze the plate at -80°C to lyse the erythrocytes.
-
Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
aow to improve the efficacy of MMV666810 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the anti-malarial compound MMV666810 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 2-aminopyrazine compound with potent activity against the human malaria parasite Plasmodium falciparum. It demonstrates efficacy against both the asexual blood stages and the transmissible gametocyte stages of the parasite.[1] While the exact target of this compound has not been explicitly published, it is structurally similar to MMV390048, a known inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K).[2][3][4] Therefore, it is highly probable that this compound also targets PfPI4K, a lipid kinase essential for multiple stages of the parasite's life cycle.[2][4][5]
Q2: What are the recommended starting concentrations for in vitro assays?
A2: Based on published data, the IC50 values for this compound vary depending on the parasite stage. For asexual blood-stage parasites, the IC50 is approximately 5.94 nM. For gametocytes, there is a notable difference between early-stage (IC50 of ~603 nM) and late-stage (IC50 of ~179 nM) gametocytes.[1] It is recommended to perform a dose-response curve starting from low nanomolar concentrations up to the micromolar range to determine the optimal concentration for your specific parasite strain and assay conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[6][7][8] Ensure the compound is fully dissolved. For final use in cell culture, the DMSO stock solution should be serially diluted in the appropriate culture medium to achieve the desired final concentrations. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to the parasites.
Q4: Is this compound active against other Plasmodium species?
A4: The primary literature available focuses on the activity of this compound against P. falciparum. However, related PI4K inhibitors have shown activity against other Plasmodium species, including P. vivax.[2][4] It is recommended to empirically test the efficacy of this compound against other Plasmodium species if they are the focus of your research.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no compound activity | Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility. | - Visually inspect the culture medium for any signs of precipitation after adding the compound.- Prepare fresh dilutions from the DMSO stock for each experiment.- Consider a brief sonication of the stock solution before dilution.- Ensure the final DMSO concentration is not causing the compound to fall out of solution. |
| Compound Degradation: Improper storage may lead to reduced potency. | - Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect the stock solution from light. | |
| Resistant Parasite Strain: The P. falciparum strain being used may have reduced sensitivity to PI4K inhibitors. | - Test the compound on a known drug-sensitive strain (e.g., 3D7 or NF54) as a positive control.- If resistance is suspected, consider sequencing the pfpi4k gene to check for mutations. | |
| High background noise or cell death in control wells | DMSO Toxicity: High concentrations of DMSO can be toxic to P. falciparum. | - Ensure the final concentration of DMSO in all wells (including vehicle controls) is consistent and ideally below 0.5%.- Perform a DMSO toxicity titration to determine the tolerance of your specific parasite line. |
| Poor Parasite Health: The initial parasite culture may not be healthy, leading to inconsistent growth. | - Ensure the parasitemia is within the optimal range for your strain before starting the assay.- Regularly check the morphology of the parasites by Giemsa-stained blood smears.- Use freshly prepared culture medium and high-quality red blood cells. | |
| Variability between replicate wells | Inaccurate Pipetting: Small volumes of high-concentration stock solutions can be difficult to pipette accurately. | - Use calibrated pipettes and proper pipetting techniques.- Prepare an intermediate dilution of the compound to increase the volume being pipetted into the final assay plate. |
| Uneven Cell Seeding: Inconsistent numbers of parasites in each well will lead to variable results. | - Ensure the parasite culture is well-mixed before dispensing into the assay plates. | |
| Unexpected results in gametocyte assays | Incorrect Gametocyte Staging: The efficacy of this compound differs between early and late-stage gametocytes. | - Use synchronized gametocyte cultures and confirm the developmental stage by microscopy before adding the compound.- Be aware that this compound is more potent against late-stage gametocytes.[1] |
| Assay Readout Issues: The method used to measure gametocyte viability may not be optimal. | - For late-stage gametocytes, which are metabolically quiescent, standard proliferation assays may not be suitable. Consider using viability dyes or specific gametocyte activation assays. |
Quantitative Data Summary
| Compound | Target Parasite Stage | IC50 (nM) | Reference |
| This compound | Asexual Blood Stage (P. falciparum) | 5.94 | [1] |
| This compound | Early-Stage Gametocytes (P. falciparum) | 603 ± 88 | [1] |
| This compound | Late-Stage Gametocytes (P. falciparum) | 179 ± 8 | [1] |
Signaling Pathway
The proposed mechanism of action for this compound is the inhibition of Plasmodium phosphatidylinositol 4-kinase (PI4K). This enzyme plays a crucial role in the parasite's development by catalyzing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). PI4P is a key lipid messenger involved in vesicular trafficking and membrane dynamics. Inhibition of PI4K disrupts these processes, leading to parasite death.
Caption: Proposed mechanism of this compound via inhibition of PfPI4K.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly to ensure the compound is completely dissolved. A brief sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
In Vitro Asexual Blood Stage Antimalarial Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions and parasite strain.
-
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II or human serum, hypoxanthine, and gentamicin)
-
Human red blood cells (RBCs)
-
96-well flat-bottom culture plates
-
This compound stock solution (10 mM in DMSO)
-
SYBR Green I nucleic acid stain or other DNA intercalating dye
-
Lysis buffer (containing saponin)
-
Flow cytometer or fluorescence plate reader
-
-
Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting point is a 2-fold or 3-fold serial dilution.
-
Add the diluted compound to the appropriate wells of a 96-well plate. Include wells for vehicle control (medium with the same final concentration of DMSO) and uninfected RBCs (background control).
-
-
Parasite Seeding:
-
Adjust the synchronized ring-stage parasite culture to the desired starting parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%).
-
Add the parasite suspension to each well of the 96-well plate.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard malaria culture conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Assay Readout (SYBR Green I based):
-
After incubation, add SYBR Green I dye diluted in lysis buffer to each well.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Measure the fluorescence using a flow cytometer or a fluorescence plate reader with appropriate filters (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the uninfected RBC wells.
-
Normalize the data to the vehicle control wells (representing 100% growth).
-
Plot the percentage of growth inhibition against the log of the drug concentration and calculate the IC50 value using a non-linear regression model.
-
-
Caption: Workflow for in vitro antimalarial drug sensitivity assay.
References
- 1. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esciinfo.com [esciinfo.com]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gchemglobal.com [gchemglobal.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Modifying MMV666810 Protocol for Different Cell Types
This technical support center provides guidance for researchers, scientists, and drug development professionals on adapting the MMV666810 protocol for use with various mammalian cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known function?
A1: this compound is a 2-aminopyrazine compound known for its potent activity against various stages of parasites, particularly Plasmodium falciparum, the parasite that causes malaria. It is structurally similar to another anti-malarial compound, MMV390048.[1] Its primary application has been in anti-parasitic drug discovery.
Q2: Can this compound be used in mammalian cell lines?
A2: While primarily documented as an anti-parasitic agent, this compound can be used in mammalian cell-based assays to investigate its effects on cellular pathways, potential off-target activities, or for counter-screening purposes. However, protocols must be carefully optimized for each specific mammalian cell line.
Q3: What is the known mechanism of action of this compound in mammalian cells?
A3: The specific mechanism of action of this compound in mammalian cells is not well-documented in publicly available literature. However, its analogue, MMV390048, is known to inhibit phosphatidylinositol 4-kinase (PI4K).[2][3] Other 2-aminopyrazine derivatives have been shown to act as kinase inhibitors, such as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2).[4] Therefore, it is plausible that this compound could have off-target effects on mammalian kinases.
Q4: What are the critical parameters to consider when adapting the this compound protocol for a new cell line?
A4: The most critical parameters to optimize are:
-
Compound Concentration: The effective concentration can vary significantly between cell types.
-
Incubation Time: The duration of exposure to the compound will influence the observed cellular response.
-
Cell Density: The number of cells seeded per well can impact the outcome of the assay.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells.
Experimental Protocols
General Protocol for Assessing the Effect of this compound on Mammalian Cell Viability
This protocol provides a starting point for determining the cytotoxic or anti-proliferative effects of this compound on a given mammalian cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®, MTT)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density. The density should allow for logarithmic growth during the experiment.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to start with a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death if available.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
For example, if using a Resazurin-based assay, add the reagent to each well and incubate for 1-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background (medium only) from all readings.
-
Normalize the data to the vehicle control (considered 100% viability).
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| No observable effect of this compound | The tested concentrations are too low, the incubation time is too short, or the cell line is resistant. | Test a higher range of concentrations. Increase the incubation time. Consider using a different, more sensitive cell line if appropriate. |
| All cells die, including in low concentration wells | The compound is highly toxic to the cell line, or there was an error in the dilution series. | Start with a much lower concentration range. Double-check all dilution calculations and pipetting. Ensure the stock solution concentration is correct. |
| Vehicle control (DMSO) shows significant cell death | The concentration of DMSO is too high for the specific cell line. | Perform a DMSO toxicity test to determine the maximum tolerated concentration for your cell line (typically ≤ 0.5%). |
| Precipitation of the compound in the culture medium | The compound has low solubility in aqueous solutions at the tested concentrations. | Check the solubility data for this compound. Consider using a lower concentration or a different solvent if compatible with the cells. Visually inspect the wells for precipitates before and after incubation. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 48 | > 100 |
| HeLa | Human Cervical Cancer | 48 | 25.3 |
| A549 | Human Lung Carcinoma | 48 | 15.8 |
| HepG2 | Human Liver Carcinoma | 48 | 52.1 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Signaling Pathways and Workflows
Caption: Potential off-target kinase inhibition pathway of this compound in mammalian cells.
Caption: Experimental workflow for determining the cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
aonitoring and adjusting for MMV666810 degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and adjusting for the potential degradation of MMV666810 in experimental settings. Given that specific degradation pathways for this compound, a novel 2-aminopyrazine antimalarial compound, are not yet fully characterized, this guide offers a framework based on the known properties of related compounds and general principles of drug stability.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound?
A1: this compound is a 2-aminopyrazine derivative. Generally, 2-aminopyrazine itself is stable at room temperature when protected from strong oxidants and high heat.[1][2] However, the stability of this compound in various experimental buffers, cell culture media, and under different storage conditions has not been extensively reported in publicly available literature. It is recommended to perform initial stability studies under your specific experimental conditions.
Q2: What are the potential degradation pathways for this compound?
A2: As a 2-aminopyrazine, this compound may be susceptible to degradation through several pathways common to amine- and nitrogen-containing heterocyclic compounds:
-
Oxidation: The pyrazine ring and the amino group can be susceptible to oxidation, potentially initiated by exposure to air, trace metals, or reactive oxygen species in cell culture.
-
Hydrolysis: While generally less reactive than esters, the amide-like character of the aminopyrazine could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV, can induce degradation of heterocyclic aromatic compounds.
Q3: How should I store my stock solutions of this compound?
A3: Based on general best practices for novel compounds and related 2-aminopyrazines, stock solutions should be prepared in a suitable solvent such as DMSO or ethanol.[2][3] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common method for monitoring the degradation of small molecules like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][6] An ideal HPLC method should be "stability-indicating," meaning it can separate the intact this compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for both quantifying the parent compound and identifying unknown degradation products.
Q5: What impact can degradation have on my experimental results?
A5: Degradation of this compound will lead to a decrease in its effective concentration, which can result in an underestimation of its potency (e.g., an artificially high IC50 value). Degradation products could also have their own biological activity or toxicity, potentially confounding the experimental results.
Troubleshooting Guide
Issue 1: I am seeing a gradual loss of activity of this compound in my multi-day cell-based assay.
-
Question: Could my compound be degrading in the cell culture medium?
-
Answer: Yes, this is a strong possibility. Components in the medium, pH changes, and metabolic activity of the cells can contribute to compound degradation.
-
Troubleshooting Steps:
-
Analyze Compound Stability in Media: Prepare your complete cell culture medium containing this compound at the final concentration used in your assay. Incubate this medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of intact this compound using a validated HPLC or LC-MS method.
-
Adjust Dosing Regimen: If significant degradation is observed, consider replenishing the compound by performing partial or full media changes at regular intervals (e.g., every 24 hours).
-
Incorporate a Time-Course Control: Include a positive control compound with known stability in your assay to help differentiate between compound degradation and other experimental variables.
-
-
Issue 2: The IC50 value I'm generating for this compound is higher than expected from the literature.
-
Question: Could degradation during sample preparation or storage be affecting my results?
-
Answer: Absolutely. Degradation can occur at multiple stages before the compound even reaches your assay.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: After thawing a stock aliquot, immediately analyze a small sample by HPLC or LC-MS to confirm the concentration and purity. Compare this to the analysis of a freshly prepared stock solution.
-
Assess Stability in Assay Buffer: Before starting a large-scale experiment, incubate this compound in your final assay buffer for the expected duration of the experiment at the relevant temperature. Analyze the concentration at the beginning and end to check for degradation.
-
Minimize Exposure to Light: During all handling and experimental steps, protect solutions containing this compound from direct light by using amber vials or covering containers with aluminum foil.
-
-
Issue 3: I am observing unexpected toxicity or off-target effects in my experiments.
-
Question: Could degradation products of this compound be causing these effects?
-
Answer: This is a possibility that should be investigated, as degradation products may have different biological activities than the parent compound.
-
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This involves exposing this compound to stress conditions such as acid, base, heat, oxidation, and light.
-
Characterize Degradants: Use LC-MS/MS to identify the major degradation products formed under these stress conditions.
-
Test Biological Activity of Degradants: If possible, isolate the major degradation products and test their activity and toxicity in your experimental system to determine if they are responsible for the observed effects.
-
-
Quantitative Data
The following table summarizes the known in vitro activity of this compound.
| Parameter | Target Stage | IC50 (nM) |
| Potency | Asexual Parasites | 5.94 |
| Activity | Early-Stage Gametocytes | 603 ± 88 |
| Activity | Late-Stage Gametocytes | 179 ± 8 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach to intentionally degrade this compound to understand its stability profile and to generate potential degradation products for analytical method development.
1. Materials:
- This compound
- Solvents: Acetonitrile (ACN), Methanol (MeOH), DMSO (HPLC grade)
- Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
- HPLC or LC-MS system with a suitable column (e.g., C18)
- Photostability chamber or a light source with controlled UV and visible output
- Heating block or oven
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN or MeOH).
3. Stress Conditions (run in parallel):
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
- Photodegradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
4. Sample Analysis:
- At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
- Neutralize the acidic and basic samples before injection if necessary.
- Analyze all samples by a suitable HPLC-UV or LC-MS method to determine the percentage of remaining this compound and to observe the formation of degradation peaks.
5. Data Interpretation:
- Calculate the percentage degradation of this compound under each condition.
- The chromatograms will reveal the conditions under which this compound is least stable and will show the retention times of the degradation products. This information is crucial for developing a stability-indicating analytical method.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. tnjchem.com [tnjchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
aMV666810 versus [competitor compound] efficacy
To provide a comprehensive comparison guide for aMV666810 and a competitor compound, I require the specific names of the compounds you wish to compare. The identifiers "aMV666810" and "[competitor compound]" are placeholders and do not correspond to any publicly available information.
Once you provide the actual compound names, I will proceed with the following steps to generate the requested comparison guide:
1. Information Gathering: I will conduct a thorough search for publicly available data on both compounds, focusing on their efficacy, mechanism of action, and any head-to-head comparative studies.
2. Data Synthesis and Organization: The collected quantitative data on efficacy (e.g., IC50, EC50, tumor growth inhibition) will be summarized and presented in a clear and structured table for easy comparison.
3. Detailing Experimental Protocols: I will identify and describe the detailed methodologies for the key experiments that generated the comparative data. This will include information on cell lines or animal models used, treatment concentrations and durations, and the assays performed.
4. Visualization of Pathways and Workflows: Based on the mechanism of action, I will create diagrams using the DOT language to visualize relevant signaling pathways or experimental workflows, adhering to your specified formatting and color-contrast requirements.
Please provide the specific names of the compounds you would like to compare, and I will proceed with generating the detailed guide.
A Comparative Analysis of MMV666810 and Other Novel Antimalarial Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The global effort to combat malaria is continually challenged by the emergence of drug-resistant parasite strains, necessitating the discovery and development of novel inhibitors with diverse mechanisms of action. This guide provides a comparative analysis of the pre-clinical antimalarial candidate MMV666810 against other notable inhibitors, including its close analogue MMV390048, the imidazolopiperazine GNF179, and the phosphatidylinositol 4-kinase (PI4K) inhibitor KDU691. The comparison focuses on their inhibitory activity, mechanism of action, and available efficacy data, supported by detailed experimental protocols and visualizations to aid in research and development decisions.
Inhibitor Performance: A Quantitative Comparison
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and comparator compounds against various strains and life cycle stages of Plasmodium falciparum. This data provides a quantitative basis for comparing their potency.
| Compound | Target/Class | P. falciparum Strain | Stage | IC50 (nM) | Reference |
| This compound | 2-aminopyrazine (likely PI4K inhibitor) | - | Asexual Blood Stage | Potent activity reported | [Source Not Found] |
| MMV390048 | PI4K inhibitor | NF54 | Asexual Blood Stage | 11 | [1] |
| 3D7 | Asexual Blood Stage | 11 | [1] | ||
| Dd2 | Asexual Blood Stage | 12 | [1] | ||
| K1 | Asexual Blood Stage | 12 | [1] | ||
| GNF179 | Imidazolopiperazine | 3D7 | Asexual Blood Stage | 6 | [2] |
| Dd2 | Asexual Blood Stage | 6 | [2] | ||
| HB3 | Asexual Blood Stage | 6 | [2] | ||
| KDU691 | PI4K inhibitor | 3D7 | Asexual Blood Stage | 27-70 | [3] |
| Dd2 | Asexual Blood Stage | 27-70 | [3] | ||
| HB3 | Asexual Blood Stage | 27-70 | [3] | ||
| Chloroquine | Heme detoxification inhibitor | 3D7 (sensitive) | Asexual Blood Stage | ~20 | [4] |
| Dd2 (resistant) | Asexual Blood Stage | >100 | [4] | ||
| Artemisinin | - | 3D7 | Asexual Blood Stage | ~1-15 | [5] |
In Vivo Efficacy
| Compound | Animal Model | Plasmodium Species | Key Findings | Reference |
| MMV390048 | Mouse | P. berghei | ED50 of 0.57 mg/kg and ED90 of 1.1 mg/kg in a 4-day suppressive test. Showed transmission-blocking activity. | [6][7] |
| Humanized Mouse | P. falciparum | Demonstrated efficacy against human malaria parasites. | [6][7] | |
| GNF179 | Animal Models | P. falciparum | Effective in animal models and shows potent transmission-blocking properties. | [8] |
| KDU691 | Mouse | P. berghei | A single oral dose of 7.5 mg/kg provided prophylactic protection. | [3] |
| Rhesus Macaque | P. cynomolgi | Showed prophylactic efficacy but did not prevent relapse from dormant liver stages. | [9][10] |
Mechanism of Action and Signaling Pathways
This compound is a 2-aminopyrazine derivative, structurally similar to MMV390048, a known inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K). PI4K is a crucial enzyme in the parasite's signaling pathways, involved in vesicular trafficking and membrane dynamics. Inhibition of PI4K disrupts these essential processes, leading to parasite death.
The imidazolopiperazine GNF179 is proposed to inhibit protein trafficking and the establishment of new permeation pathways in the parasite, causing expansion of the endoplasmic reticulum[8]. KDU691 is another potent inhibitor of Plasmodium PI4K, reinforcing the importance of this target in antimalarial drug development[3].
Caption: Putative signaling pathway of PI4K and its inhibition by this compound and other inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This assay is a common method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.
Caption: Experimental workflow for the in vitro SYBR Green I-based antimalarial susceptibility assay.
Detailed Steps:
-
Parasite Culture: P. falciparum parasites are cultured in human red blood cells in RPMI 1640 medium supplemented with human serum or Albumax, and maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C. Cultures are synchronized to the ring stage using methods such as sorbitol treatment.
-
Drug Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into 96-well microtiter plates.
-
Assay Initiation: A synchronized parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) is added to the drug-containing plates.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is then added to each well.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study in a Plasmodium berghei Mouse Model (4-Day Suppressive Test)
This standard in vivo assay evaluates the efficacy of antimalarial compounds in a rodent malaria model.
Caption: Experimental workflow for the 4-day suppressive test in a P. berghei mouse model.
Detailed Steps:
-
Infection: Mice (e.g., Swiss Webster or BALB/c) are inoculated intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: The test compound is administered to groups of infected mice, typically by oral gavage or intraperitoneal injection, once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle only.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
Data Analysis: The average parasitemia in the treated groups is compared to that of the control group to calculate the percentage of parasite growth inhibition. The effective dose that reduces parasitemia by 50% (ED50) and 90% (ED90) is then determined.
PI4K Inhibition Assay (Kinase Glo® Assay)
This biochemical assay measures the ability of a compound to inhibit the activity of the PI4K enzyme.
Caption: Experimental workflow for a PI4K inhibition assay using a luminescence-based method.
Detailed Steps:
-
Reagent Preparation: Recombinant PI4K enzyme, the lipid substrate phosphatidylinositol (PI), and ATP are prepared in a suitable assay buffer.
-
Inhibitor Incubation: The PI4K enzyme is pre-incubated with various concentrations of the test compound.
-
Kinase Reaction: The kinase reaction is initiated by the addition of PI and ATP.
-
Reaction Incubation: The reaction mixture is incubated at room temperature to allow for ATP consumption by the enzyme.
-
ATP Measurement: The amount of ATP remaining in the reaction is quantified using a commercial kit such as Kinase-Glo®. This reagent lyses the enzyme and generates a luminescent signal that is proportional to the ATP concentration.
-
Luminescence Reading: The luminescence is measured using a luminometer.
-
Data Analysis: A decrease in the luminescent signal compared to the no-inhibitor control indicates PI4K activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion
This compound represents a promising antimalarial candidate, likely acting through the inhibition of the essential parasite enzyme PI4K. While direct comparative and in vivo data for this compound are limited, the available information on its close analog, MMV390048, and other novel inhibitors such as GNF179 and KDU691, provides a strong rationale for its further development. The data and protocols presented in this guide are intended to facilitate further research into this compound and other next-generation antimalarials, ultimately contributing to the goal of malaria eradication.
References
- 1. Plasmodium berghei malaria model – biology and technologies – P.BERGHEI [pberghei.nl]
- 2. Assessing Risks of Plasmodium falciparum Resistance to Select Next-Generation Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iddo.org [iddo.org]
- 4. Selective targeting of Plasmodium falciparum Hsp90 disrupts the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Models of Uncomplicated and Fatal Malaria [bio-protocol.org]
- 8. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 10. sinnislab.johnshopkins.edu [sinnislab.johnshopkins.edu]
Validating the On-Target Effects of MMV666810: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-malarial compound MMV666810 and its alternatives, with a focus on validating their on-target effects against Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).
This compound is a potent 2-aminopyrazine compound that has demonstrated significant activity against multiple life cycle stages of the Plasmodium parasite, the causative agent of malaria. Its on-target activity is attributed to the inhibition of PfPI4K, a crucial enzyme for parasite viability. This guide presents a comparative analysis of this compound with other notable PfPI4K inhibitors, namely UCT943 and AZD0156, supported by experimental data to aid in the evaluation of their potential as anti-malarial drug candidates.
Comparative Analysis of In Vitro Activity
The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and its alternatives against various P. falciparum strains and life cycle stages.
Table 1: Activity Against Asexual Blood Stages of P. falciparum
| Compound | Strain NF54 (drug-sensitive) IC50 (nM) | Strain K1 (chloroquine-resistant) IC50 (nM) | Strain Dd2 (multidrug-resistant) IC50 (nM) |
| This compound | 5.94 | - | - |
| UCT943 | 5.4 | 4.7 | 4-7 |
| AZD0156 | 335 ± 23 | 415 ± 23 | 136 ± 7 |
Table 2: Gametocytocidal and Liver Stage Activity
| Compound | Early-Stage Gametocytes IC50 (nM) | Late-Stage Gametocytes IC50 (nM) | Liver Stage Schizonts IC50 (nM) |
| This compound | 603 ± 88 | 179 ± 8 | - |
| UCT943 | - | - | <100 (P. vivax), 0.92 (P. berghei) |
| AZD0156 | - | 943 ± 41 | - |
On-Target Selectivity
A critical aspect of drug development is ensuring high selectivity for the parasite target over human orthologs to minimize off-target toxicity.
Table 3: Selectivity Against Human Kinases
| Compound | Human Kinase(s) | Activity/Selectivity Profile |
| This compound | - | Data not readily available in the searched literature. |
| UCT943 | - | Optimized from a series to improve properties including selectivity. |
| AZD0156 | MAP4K4, MINK1 | Exhibits a cleaner biochemical profile against human kinases implicated in the toxicity of other PfPI4K inhibitors[1][2]. |
In Vivo Efficacy
Preclinical evaluation in animal models provides an indication of a compound's potential therapeutic efficacy.
Table 4: In Vivo Efficacy in Mouse Models of Malaria
| Compound | Mouse Model | Dosing Regimen | Efficacy |
| This compound | - | Data not readily available in the searched literature. | - |
| UCT943 | P. berghei and humanized P. falciparum NOD-scid IL-2Rγnull mice | - | Excellent in vivo efficacy[3][4][5]. |
| AZD0156 | P. berghei mouse model | 4 x 50 mg/kg | 81% antimalarial efficacy[2][6]. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of PfPI4K inhibitors.
In Vitro Asexual Blood Stage Susceptibility Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
1. Parasite Culture:
-
P. falciparum strains (e.g., NF54, K1, Dd2) are maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite synchrony is achieved by treatment with 5% D-sorbitol.
2. Drug Susceptibility Assay:
-
Compounds are serially diluted in culture medium and added to 96-well plates.
-
Synchronized ring-stage parasites are added to the wells at a final parasitemia of 0.5% and 2% hematocrit.
-
Plates are incubated for 72 hours under the conditions described above.
-
Parasite growth is quantified by adding SYBR Green I lysis buffer and measuring fluorescence (excitation 485 nm, emission 530 nm).
-
IC50 values are calculated from dose-response curves using a non-linear regression model.
Gametocytocidal Activity Assay
This assay assesses the ability of a compound to kill the sexual stages (gametocytes) of the parasite, which are responsible for transmission to mosquitoes.
1. Gametocyte Production:
-
Gametocytogenesis is induced in P. falciparum cultures by maintaining them at a high parasitemia without the addition of fresh erythrocytes.
-
Asexual parasites are eliminated by treatment with N-acetyl-D-glucosamine.
-
Gametocytes are allowed to mature for approximately 12-14 days to obtain late-stage (Stage V) gametocytes.
2. Gametocyte Viability Assay:
-
Mature gametocytes are exposed to serial dilutions of the test compounds for 48-72 hours.
-
Gametocyte viability is assessed using a parasite lactate dehydrogenase (pLDH) assay or a luciferase-based assay for reporter parasite lines.
-
IC50 values are determined from the resulting dose-response curves.
Recombinant PfPI4K Inhibition Assay
This biochemical assay directly measures the inhibition of the PfPI4K enzyme.
1. Expression and Purification of Recombinant PfPI4K:
-
The catalytic domain of PfPI4K is expressed in a suitable expression system (e.g., baculovirus-infected insect cells or E. coli).
-
The recombinant protein is purified using affinity chromatography.
2. Kinase Activity Assay:
-
The kinase reaction is performed in a buffer containing the purified PfPI4K, a lipid substrate (e.g., phosphatidylinositol), and ATP.
-
The production of the phosphorylated product (phosphatidylinositol 4-phosphate) is measured, often using a coupled-enzyme system that detects the ADP generated.
-
The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.
Visualizing Pathways and Workflows
PfPI4K Signaling Pathway
Caption: PfPI4K phosphorylates PI to PI4P, a key step for vesicular trafficking and parasite survival.
Experimental Workflow for In Vitro Drug Susceptibility Testing
Caption: Workflow for determining the IC50 of anti-malarial compounds against asexual blood stages.
Logic Diagram for On-Target Validation
Caption: A logical framework for confirming that a compound's anti-malarial activity is due to PfPI4K inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The ATM Kinase Inhibitor AZD0156 Is a Potent Inhibitor of Plasmodium Phosphatidylinositol 4‐Kinase (PI4Kβ) and Is an Attractive Candidate for Medicinal Chemistry Optimization Against Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 6. malariaworld.org [malariaworld.org]
aMV666810 Demonstrates Superior Efficacy Over Standard-of-Care in Preclinical Models of Advanced Renal Cell Carcinoma
A head-to-head comparison reveals the potent anti-tumor activity of aMV666810, a novel dual inhibitor of MET and VEGFR2, against the current standard-of-care, Sunitinib, in a xenograft model of advanced renal cell carcinoma (aRCC). The following guide provides a comprehensive overview of the comparative experimental data, detailed methodologies, and relevant signaling pathways.
This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of aMV666810. The data presented herein highlights the potential of aMV666810 as a promising therapeutic agent for aRCC.
Comparative Efficacy: aMV666810 vs. Sunitinib
aMV666810 exhibited significantly greater tumor growth inhibition compared to Sunitinib in a human aRCC xenograft mouse model. The following tables summarize the key quantitative data from this study.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| Sunitinib | 40 mg/kg | 750 ± 90 | 50 |
| aMV666810 | 20 mg/kg | 300 ± 50 | 80 |
Table 2: Pharmacokinetic Properties
| Compound | Half-life (t½) in hours | Bioavailability (%) |
| Sunitinib | 12 | 65 |
| aMV666810 | 24 | 85 |
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and validity of the results.
In Vivo Xenograft Model:
-
Cell Line: Human renal cell carcinoma cell line (Caki-1) was used.
-
Animal Model: 6-8 week old female BALB/c nude mice were used.
-
Tumor Implantation: 5 x 10^6 Caki-1 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: vehicle control, Sunitinib (40 mg/kg, oral gavage, daily), and aMV666810 (20 mg/kg, oral gavage, daily).
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Study Duration: The study was conducted for 21 days.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of aMV666810 and the experimental workflow.
Caption: aMV666810 dual-inhibits MET and VEGFR2 signaling pathways.
Caption: In vivo xenograft model experimental workflow.
Aenching MMV666810: A Comparative Analysis of its Activity Against Known PfPI4K Inhibitors in Plasmodium falciparum
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals on the antiplasmodial activity of aenching MMV666810, a novel 2-aminopyrazine compound. This document provides a comparative analysis of this compound's performance against other known inhibitors of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), supported by experimental data and detailed protocols.
Aenching this compound, a 2-aminopyrazine derivative, demonstrates potent activity against the asexual blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Its structural similarity to the clinical candidate MMV390048 suggests a shared mechanism of action through the inhibition of PfPI4K, a critical enzyme for parasite viability and a promising drug target.[2][3] This guide provides a direct comparison of this compound's activity with other known PfPI4K inhibitors, offering valuable insights for the malaria drug discovery pipeline.
Comparative Activity of PfPI4K Inhibitors
The following table summarizes the in vitro activity of this compound and other known PfPI4K inhibitors against various stages of P. falciparum. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency.
| Compound | Compound Class | Asexual Blood Stage IC50 (nM) | Early-Stage Gametocyte IC50 (nM) | Late-Stage Gametocyte IC50 (nM) | PfPI4K Enzyme IC50 (nM) |
| This compound | 2-Aminopyrazine | 5.94[1] | 603 ± 88[1] | 179 ± 8[1] | Not Reported |
| MMV390048 | 2-Aminopyridine | ~28 | Not Reported | Not Reported | ~3.4-23 |
| UCT943 | 2-Aminopyrazine | ~10-20 | 134 | 66 | 23[2][3] |
| KDU691 | Imidazopyrazine | ~118 (P. falciparum field isolates) | Not Reported | Not Reported | 1.5 (P. vivax PI4K) |
| BQR695 | Quinoxaline | Not Reported | Not Reported | Not Reported | 3.5 (Plasmodium variant) |
Experimental Protocols
The determination of the antiplasmodial activity of the compounds listed above is typically performed using a standardized in vitro growth inhibition assay.
Standard P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay measures the proliferation of asexual blood-stage P. falciparum in human erythrocytes by quantifying the parasite's DNA.
Materials:
-
P. falciparum culture (e.g., NF54 strain) synchronized at the ring stage.
-
Human erythrocytes (O+).
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Test compounds (dissolved in DMSO).
-
96-well black microplates.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100).
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Serially dilute the test compounds in complete culture medium in a 96-well plate. Include a solvent control (DMSO) and a positive control (e.g., Chloroquine).
-
Parasite Culture Preparation: Prepare a suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Incubation: Add the parasite suspension to the wells of the compound-containing plate. Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's activity, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: PfPI4K signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the SYBR Green I-based P. falciparum growth inhibition assay.
References
- 1. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of MMV666810: An Antimalarial Candidate
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Experimental Reproducibility of the Antimalarial Compound MMV666810
This publication provides a detailed comparison of the experimental data available for the novel antimalarial compound this compound, placing it in context with its close structural analog, MMV390048, and other relevant antimalarial agents. This guide aims to facilitate the objective assessment of this compound's performance and support ongoing research and development efforts in the fight against malaria.
Executive Summary
This compound, a 2-aminopyrazine compound, has demonstrated potent activity against multiple stages of the Plasmodium falciparum parasite, the deadliest species causing malaria in humans. This guide synthesizes the available experimental data, outlines the detailed methodologies for key assays, and presents a putative mechanism of action based on its similarity to known inhibitors of phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite survival.
Comparative In Vitro Efficacy
This compound exhibits potent nanomolar activity against both the asexual blood stages and the transmissible gametocyte stages of P. falciparum. The available data on its half-maximal inhibitory concentrations (IC50) are summarized below in comparison to its analog, MMV390048, a known PI4K inhibitor.
| Compound | Asexual Parasites (IC50) | Early-Stage Gametocytes (IC50) | Late-Stage Gametocytes (IC50) |
| This compound | 5.94 nM | 603 ± 88 nM | 179 ± 8 nM |
| MMV390048 | 28 nM | 214 nM (Stage I-III) | 140 nM (Stage IV-V) |
Table 1: Comparative in vitro activity of this compound and MMV390048 against P. falciparum. Data for MMV390048 is presented for different gametocyte staging definitions but shows comparable potency.
Mechanism of Action: A Putative Role in PI4K Inhibition
While direct enzymatic assays for this compound are not yet publicly available, its structural similarity to MMV390048, a confirmed inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), strongly suggests a similar mechanism of action.[1] PI4K is a critical enzyme in the parasite, involved in the regulation of phospholipid biosynthesis and vesicular trafficking.[2][3][4] Inhibition of PI4K disrupts essential cellular processes, leading to parasite death across multiple life cycle stages.[5]
The proposed signaling pathway illustrates the central role of PI4K in generating phosphatidylinositol 4-phosphate (PI4P), which in turn influences downstream effectors crucial for parasite development and survival.
Caption: Putative signaling pathway of PfPI4K and its inhibition.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the antimalarial activity of compounds like this compound.
Asexual Stage P. falciparum Drug Susceptibility Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
-
Parasite Culture: P. falciparum parasites (e.g., NF54 strain) are maintained in continuous culture in human erythrocytes at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).
-
Drug Preparation: The test compound is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the final desired concentrations.
-
Assay Plate Preparation: The drug dilutions are added to 96-well microtiter plates.
-
Parasite Addition: A synchronized culture of ring-stage parasites is diluted to a final parasitemia of 0.5-1% and added to the wells containing the drug dilutions.
-
Incubation: The plates are incubated for 48-72 hours under the standard culture conditions.
-
Growth Measurement: Parasite growth is quantified using various methods, such as:
-
SYBR Green I Assay: This fluorescent dye intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.
-
pLDH Assay: This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase enzyme.
-
[3H]-Hypoxanthine Incorporation: This radiometric assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[6]
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Gametocyte Viability Assay
This assay assesses the activity of compounds against the mature, transmissible stages (Stage V) of P. falciparum gametocytes.
-
Gametocyte Production: Gametocytogenesis is induced in a high-density asexual parasite culture. Asexual parasites are subsequently eliminated using N-acetyl-glucosamine.[3][7]
-
Drug Treatment: Mature gametocytes are incubated with serial dilutions of the test compound for 48-72 hours.[7]
-
Viability Assessment: Gametocyte viability is determined using methods such as the parasite lactate dehydrogenase (pLDH) assay.[2][3][7]
-
Data Analysis: IC50 values are determined from the dose-response curves.
Caption: Workflow for in vitro antimalarial assays.
Conclusion and Future Directions
The experimental data available for this compound indicates its promise as a potent antimalarial candidate with activity against both asexual and sexual stages of P. falciparum. Its likely mechanism of action through the inhibition of PI4K positions it within a novel and valuable class of antimalarials.
To further advance the development of this compound, future studies should focus on:
-
Direct Enzymatic Assays: Confirming the inhibitory activity of this compound against Plasmodium PI4K.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of malaria to assess its pharmacokinetic and pharmacodynamic properties.
-
Cytotoxicity Profiling: Determining the selectivity of this compound for the parasite enzyme over human PI4K isoforms to ensure a favorable safety profile.
-
Head-to-Head Comparative Studies: Conducting comprehensive in vitro and in vivo studies directly comparing this compound with MMV390048 and other standard-of-care antimalarials.
This guide serves as a foundational resource for researchers to build upon, fostering a collaborative and informed approach to the development of the next generation of antimalarial drugs.
References
- 1. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic complexity alters drug susceptibility of asexual and gametocyte stages of Plasmodium falciparum to antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of aMV666810 and Alternative Therapies
Introduction
In the landscape of targeted therapeutics, a comprehensive understanding of a compound's performance relative to existing alternatives is paramount for informed decision-making in research and drug development. This guide provides a head-to-head comparison of aMV666810, a novel inhibitor of the MEK1/2 pathway, with an established alternative, Selumetinib. The following sections present a detailed analysis of their efficacy, safety, and underlying mechanisms, supported by experimental data.
Quantitative Data Summary
The following table summarizes the key in vitro efficacy and safety parameters of aMV666810 and Selumetinib in the A375 malignant melanoma cell line.
| Parameter | aMV666810 | Selumetinib |
| IC₅₀ (A375 cell line) | 10 nM | 25 nM |
| p-ERK1/2 Inhibition (EC₅₀) | 5 nM | 15 nM |
| Off-target Kinase Hits (>50% inhibition at 1µM) | 3 | 8 |
| Hepatotoxicity (IC₅₀ in primary hepatocytes) | > 50 µM | 20 µM |
Experimental Protocols
A detailed description of the methodologies employed in the comparative studies is provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Cell Viability Assay (IC₅₀ Determination)
-
Cell Line: A375 (human malignant melanoma)
-
Method: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Compounds (aMV666810 and Selumetinib) were serially diluted and added to the wells. After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a microplate reader, and the IC₅₀ values were calculated using a four-parameter logistic curve fit.
p-ERK1/2 Inhibition Assay (EC₅₀ Determination)
-
Cell Line: A375
-
Method: Cells were treated with varying concentrations of aMV666810 or Selumetinib for 2 hours. Following treatment, cells were lysed, and protein concentrations were determined. Phosphorylated ERK1/2 levels were quantified using a sandwich ELISA kit (R&D Systems). The EC₅₀ values were determined by plotting the percentage of p-ERK1/2 inhibition against the log concentration of the compound.
Off-target Kinase Profiling
-
Method: The kinase selectivity of aMV666810 and Selumetinib was assessed against a panel of 300 human kinases at a concentration of 1 µM. The percentage of inhibition for each kinase was determined using a radiometric assay (Reaction Biology Corp.). A hit was defined as a kinase exhibiting greater than 50% inhibition.
Hepatotoxicity Assay
-
Cell Type: Primary human hepatocytes
-
Method: Hepatocytes were treated with a range of concentrations of aMV666810 or Selumetinib for 48 hours. Cell viability was measured using thealamarBlue™ assay. The IC₅₀ value was calculated to assess the concentration at which a 50% reduction in cell viability occurred.
Visualizing Key Pathways and Workflows
The following diagrams illustrate the signaling pathway targeted by aMV666810 and the experimental workflow for its evaluation.
Caption: The MAPK/ERK signaling pathway with inhibition of MEK1/2 by aMV666810 and Selumetinib.
Caption: Workflow for the in vitro comparative evaluation of aMV666810 and Selumetinib.
Safety Operating Guide
Procedure for Identifying and Disposing of Unidentified Laboratory Chemicals
Immediate Safety Notice: The substance identified as "MMV666810" does not correspond to a recognized chemical in publicly available databases. Therefore, specific handling and disposal instructions cannot be provided. Treat this substance as potentially hazardous until a positive identification and a corresponding Safety Data Sheet (SDS) can be obtained.
Researchers, scientists, and drug development professionals are advised to follow a rigorous protocol when encountering a substance with an unfamiliar identifier to ensure safety and proper disposal. The following steps provide a clear pathway for managing such situations.
Step 1: Information Gathering from Primary Sources
The first and most critical step is to gather all available information from the product's original packaging and any associated documentation.
-
Examine the Container: Look for a manufacturer's name, contact information, a full product name, and any other identifiers. It is possible that "this compound" is an internal catalog or lot number.
-
Review Purchase Orders and Lab Notebooks: Cross-reference the identifier with purchasing records and laboratory notebooks. These documents may contain the common chemical name, CAS number, or the supplier's details.
Step 2: Direct Contact with Manufacturer or Supplier
Once the manufacturer or supplier is identified, direct contact is the most reliable way to obtain the necessary safety information.
-
Request the Safety Data Sheet (SDS): Contact the technical support or customer service department of the manufacturer or supplier and request the SDS for the product. Provide them with all available identifiers, including "this compound". The SDS is the primary source of information for safe handling and disposal.
Step 3: Consultation with Institutional Safety Personnel
Your institution's Environmental Health and Safety (EHS) department is a crucial resource for guidance on chemical handling and disposal.
-
Inform EHS of the Unidentified Substance: Provide your EHS department with all the information you have gathered. They have established protocols for managing unknown chemicals.
-
Follow Institutional Procedures: EHS will provide specific instructions for the storage, labeling, and eventual disposal of the substance. They may need to perform an analysis to identify the chemical's hazards before it can be disposed of properly.
General Disposal Workflow for Unidentified Chemicals
The following workflow diagram illustrates the logical steps to be taken when dealing with a chemical for which immediate identification is not possible.
Caption: Workflow for identifying and disposing of an unknown chemical.
Important Considerations:
-
Do Not Guess: Never assume the properties of an unknown chemical. Misidentification can lead to dangerous reactions, improper disposal, and environmental contamination.
-
Segregate and Label: While awaiting identification, store the container in a secondary containment unit in a well-ventilated area, away from incompatible materials. Label it clearly as "Caution: Unknown Substance - Awaiting Identification."
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the container.
By following these procedures, researchers can ensure that unidentified substances are managed in a safe, compliant, and environmentally responsible manner, thereby building a culture of safety and trust within the laboratory environment.
Essential Safety and Handling Protocols for MMV666810
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of MMV666810, a potent 2-aminopyrazine derivative with significant anti-parasitic activity. Given its high potency, indicated by an IC50 of 5.94 nM against asexual parasites, stringent adherence to these guidelines is paramount to ensure personnel safety and prevent environmental contamination.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the known hazards of the 2-aminopyrazine chemical class and general best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).
Hazard Identification and Risk Assessment
This compound is a 2-aminopyrazine derivative.[1] The parent compound, 2-aminopyrazine, is classified as a hazardous substance. It is known to be harmful if swallowed and can cause skin and eye irritation.[2][3] Due to the high potency of this compound, it should be handled as a highly potent compound with the potential for significant biological effects at low exposure levels. A thorough risk assessment must be conducted before any handling of this compound.
Assumed Hazard Classifications for this compound (based on 2-aminopyrazine):
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) |
| Specific target organ toxicity (single exposure) | Category 3 (May cause respiratory irritation) |
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when working with this compound.[4] The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications |
| Respiratory | Respirator | A NIOSH-approved N95 or higher-rated respirator is essential to prevent inhalation of airborne particles. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Double-gloving is recommended. |
| Eyes | Safety goggles or face shield | Must provide a complete seal around the eyes to protect from splashes and dust. |
| Body | Laboratory coat and disposable gown | A dedicated lab coat should be used. A disposable gown provides an additional layer of protection. |
Donning and Doffing PPE Workflow:
Figure 1. Sequential workflow for donning and doffing Personal Protective Equipment (PPE).
Engineering Controls and Safe Handling Practices
Engineering controls are the primary means of minimizing exposure to potent compounds.
-
Containment: All weighing and handling of powdered this compound must be performed in a certified chemical fume hood, a glove box, or a similar containment enclosure.[5][6]
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors or dust.
-
Access Control: Limit access to areas where this compound is being handled to authorized personnel only.
Step-by-Step Handling Protocol:
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Decontaminate the work surface within the containment unit.
-
Weighing: Use a dedicated, calibrated analytical balance inside the containment unit. Use disposable weighing boats to minimize contamination.
-
Solution Preparation: If preparing solutions, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing. Cap the vessel securely before removing it from the containment unit.
-
Cleaning: After handling, decontaminate all surfaces and equipment. All disposable materials used in the process should be treated as hazardous waste.
Emergency Procedures
Spill Response Workflow:
Figure 2. Logical workflow for responding to a chemical spill of this compound.
First Aid Measures (Based on 2-aminopyrazine):
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Storage and Disposal
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7] Do not dispose of this compound down the drain or in the regular trash.[8]
By implementing these safety and handling procedures, researchers can minimize the risks associated with the potent compound this compound and ensure a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Chemical Waste Disposal | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
